4-Bromo-6-(trifluoromethyl)-1H-indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-7-3-5(9(11,12)13)4-8-6(7)1-2-14-8/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQHXKQOACYLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646642 | |
| Record name | 4-Bromo-6-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-93-7 | |
| Record name | 4-Bromo-6-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-6-(trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-(trifluoromethyl)-1H-indole is a halogenated and trifluoromethyl-substituted indole derivative. The indole scaffold is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals. The strategic incorporation of a bromine atom and a trifluoromethyl group onto the indole ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for various biological targets. These characteristics make this compound a valuable building block in medicinal chemistry and drug discovery programs. This technical guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on experimental details and data.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in chemical synthesis and biological assays.
| Property | Value |
| CAS Number | 1000342-93-7 |
| Molecular Formula | C₉H₅BrF₃N |
| Molecular Weight | 264.04 g/mol |
| Appearance | Off-white to light yellow powder |
| Purity | Typically ≥97% |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances.[1] |
Synthesis of this compound
The synthesis of this compound can be approached through established indole synthesis methodologies, most notably the Leimgruber-Batcho indole synthesis. This method is advantageous due to its use of readily available starting materials and generally mild reaction conditions.
Proposed Synthetic Pathway: Leimgruber-Batcho Synthesis
A plausible synthetic route starting from 2-methyl-3-bromo-5-(trifluoromethyl)nitrobenzene is outlined below. This pathway is analogous to the synthesis of similar substituted indoles.[2][3]
Caption: Proposed Leimgruber-Batcho synthesis of this compound.
Experimental Protocol (Hypothetical)
The following is a detailed, hypothetical experimental protocol based on established procedures for similar indole syntheses.[2][3]
Step 1: Synthesis of the Enamine Intermediate
-
To a solution of 2-methyl-3-bromo-5-(trifluoromethyl)nitrobenzene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (5.0 eq) and pyrrolidine (1.0 eq).
-
Heat the reaction mixture to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Add methanol to the residue while stirring to precipitate the enamine intermediate as a solid.
-
Filter the solid, wash with cold methanol, and dry under vacuum.
Step 2: Synthesis of this compound
-
Suspend the enamine intermediate (1.0 eq) in a 1:1 mixture of methanol and tetrahydrofuran (THF).
-
Add Raney nickel (a catalytic amount) to the suspension.
-
Cool the mixture to 0 °C and slowly add hydrazine monohydrate (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash the filter cake with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford this compound.
Spectroscopic Data
Table of Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. The N-H proton of the indole ring will likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons in the range of δ 100-140 ppm. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 263 and 265 in an approximate 1:1 ratio, characteristic of a monobrominated compound. |
| IR (KBr) | N-H stretching vibration around 3400 cm⁻¹. C-H stretching of the aromatic ring around 3100 cm⁻¹. C=C stretching of the aromatic ring in the region of 1600-1450 cm⁻¹. Strong C-F stretching bands are expected in the 1350-1100 cm⁻¹ region. |
Applications in Drug Discovery and Medicinal Chemistry
The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. The addition of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.
While specific biological activity for this compound has not been extensively reported, a complex derivative incorporating a "4-bromo-3-(trifluoromethyl)phenyl" moiety has been investigated for its antitubercular activity.[4] This suggests that indole-containing compounds with this substitution pattern may have potential as antimicrobial agents.
Potential Logical Workflow for Drug Discovery
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.
Caption: A logical workflow for the use of this compound in drug discovery.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its synthesis can be achieved through established methodologies, and its unique substitution pattern offers opportunities for the generation of diverse chemical libraries. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
An In-depth Technical Guide to 4-Bromo-6-(trifluoromethyl)-1H-indole: Core Properties and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-6-(trifluoromethyl)-1H-indole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document collates available data on its chemical identity, physical characteristics, and spectral properties. While a specific, detailed experimental protocol for its synthesis is not widely published, this guide outlines general synthetic strategies applicable to this class of compounds.
Core Properties of this compound
This compound is a disubstituted indole featuring a bromine atom at the 4-position and a trifluoromethyl group at the 6-position of the indole ring. These substitutions are known to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel bioactive molecules.[1]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from commercial suppliers and databases, experimentally verified values for properties such as melting and boiling points are not consistently reported in peer-reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrF₃N | [2][3] |
| Molecular Weight | 264.04 g/mol | [2][3] |
| CAS Number | 1000342-93-7 | [2][3] |
| Appearance | Not specified (likely a solid) | |
| Purity | ≥95% - 97% (as commercially available) | [4] |
| Predicted Boiling Point | 298.1°C at 760 mmHg | |
| Storage Conditions | Store in a cool, dry, well-ventilated area.[5] Keep in a dark place, sealed in dry, room temperature conditions. |
Solubility and Stability
Spectroscopic and Analytical Data
Comprehensive, experimentally verified spectroscopic data for this compound is not currently available in published literature. The following represents expected spectral characteristics based on the analysis of closely related indole derivatives. Researchers are advised to acquire and interpret their own analytical data for this specific compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring system, with chemical shifts influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbon atoms attached to the bromine and trifluoromethyl groups, as well as those in their vicinity, will exhibit characteristic chemical shifts and potentially C-F coupling.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (264.04 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration, C-H stretching of the aromatic ring, and C-F stretching of the trifluoromethyl group.
Synthesis and Reactivity
While a specific, step-by-step, and validated synthetic protocol for this compound is not detailed in the available literature, its synthesis can be approached through established methods for the preparation of substituted indoles. The reactivity of the molecule is dictated by the indole nucleus and the attached functional groups. The bromine atom at the C4 position offers a handle for further functionalization through various cross-coupling reactions.
General Synthetic Strategies
The synthesis of halogenated and trifluoromethyl-substituted indoles often involves multi-step sequences. Common strategies that could be adapted for the synthesis of this compound include:
-
Fischer Indole Synthesis: This classic method involves the reaction of a suitably substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.
-
Leimgruber-Batcho Indole Synthesis: This is a high-yielding method for preparing substituted indoles.
-
Bartoli Indole Synthesis: This method is particularly useful for the synthesis of 7-substituted indoles but can be adapted for other substitution patterns.
-
Palladium-Catalyzed Cyclization Reactions: Modern synthetic methods often employ transition metal catalysis to construct the indole ring system.[6]
A plausible synthetic workflow could involve the preparation of a suitably substituted aniline precursor, followed by cyclization to form the indole ring. The bromine and trifluoromethyl groups could be introduced either on the starting materials or at a later stage in the synthetic sequence.
Caption: Generalized synthetic workflow for substituted indoles.
Experimental Considerations for Synthesis
For any synthetic endeavor towards this compound, the following experimental aspects should be considered:
-
Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, catalyst, and reaction time is crucial for achieving good yields and purity.
-
Purification: The final product and intermediates will likely require purification by techniques such as column chromatography, recrystallization, or distillation.
-
Characterization: Thorough characterization of the synthesized compound using NMR, MS, and IR spectroscopy is essential to confirm its identity and purity.
Potential Applications and Future Directions
Indole derivatives are a cornerstone in drug discovery, with numerous approved drugs containing this scaffold.[7] The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability and binding affinity, making trifluoromethyl-substituted indoles highly attractive for pharmaceutical research.[1] The bromine atom provides a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for biological screening.
Given the limited publicly available data on the biological activity of this compound, its potential applications remain to be explored. Future research could focus on:
-
Synthesis and Characterization: Development and publication of a detailed and robust synthetic protocol, along with complete analytical and spectroscopic characterization.
-
Biological Screening: Evaluation of its activity in various biological assays, particularly in areas where indole derivatives have shown promise, such as oncology, neuroscience, and infectious diseases.
-
Structure-Activity Relationship (SAR) Studies: Using this compound as a scaffold to synthesize and test a library of derivatives to understand the relationship between their chemical structure and biological activity.
The following diagram illustrates a potential workflow for the exploration of this compound in a drug discovery context.
Caption: Drug discovery workflow utilizing the target compound.
This technical guide serves as a foundational resource for researchers interested in this compound. While significant gaps in the experimental data exist, the information provided herein offers a starting point for further investigation into the synthesis, characterization, and potential applications of this promising chemical entity.
References
- 1. 13544-43-9|6-(Trifluoromethyl)-1H-indole|BLD Pharm [bldpharm.com]
- 2. 1H-Indole, 4-broMo-6-(trifluoroMethyl)- | 1000342-93-7 [chemicalbook.com]
- 3. This compound - CAS:1000342-93-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound [acrospharmatech.com]
- 6. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Substituted Indoles: A Technical Guide for Researchers
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for creating substituted indoles, presents quantitative data on their biological activities, and elucidates the key signaling pathways through which they exert their effects. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of this versatile heterocyclic system.
Core Synthetic Methodologies for Substituted Indoles
The construction of the indole nucleus and the introduction of substituents at various positions have been the subject of extensive research. Several classical and modern synthetic methods are employed, each with its own advantages and substrate scope.
The Fischer Indole Synthesis
Discovered in 1883 by Hermann Emil Fischer, this is one of the oldest and most widely used methods for synthesizing indoles.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[1] A variety of acids can be used to catalyze the reaction, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride.[1]
Caption: Workflow of the Fischer Indole Synthesis.
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is another classical method that involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline.[2] This reaction typically requires harsh conditions, such as high temperatures, which can limit its applicability.[2] However, recent modifications, including the use of microwave irradiation, have been developed to improve reaction efficiency and yields.[3]
Palladium-Catalyzed Indole Syntheses
Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed cross-coupling reactions for the construction of the indole ring. These methods often offer milder reaction conditions and greater functional group tolerance compared to the classical methods.
The Larock Indole Synthesis: This method involves the palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) with a disubstituted alkyne.[4] The reaction is highly regioselective, with the bulkier substituent of the alkyne generally ending up at the 2-position of the indole.[5]
The Buchwald-Hartwig Amination: While not a direct indole synthesis, the Buchwald-Hartwig amination is a crucial tool for the N-arylation of indoles and for the synthesis of precursors for other cyclization reactions.[6] This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an amine and an aryl halide.[6]
Caption: Overview of Palladium-Catalyzed Indole Synthesis Methods.
Quantitative Data on Synthesis and Biological Activity
The efficiency of synthetic methods and the biological potency of the resulting substituted indoles are critical for their application in drug discovery. The following tables summarize representative yields for various synthetic approaches and the in vitro activity of selected indole derivatives against cancer cell lines.
Table 1: Representative Yields of Substituted Indole Syntheses
| Synthesis Method | Starting Materials | Product | Yield (%) | Reference |
| Fischer Indole Synthesis | Phenylhydrazine + Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 82 | [7] |
| Fischer Indole Synthesis | o-Tolylhydrazine + Isopropyl methyl ketone | 2,3,3-Trimethyl-3H-indole | High | [8] |
| Larock Indole Synthesis | o-Iodoaniline + Diphenylacetylene | 2,3-Diphenylindole | 80-95 | [1] |
| Larock Indole Synthesis | o-Bromoaniline + Serine-derived alkyne | Unnatural Tryptophan derivative | 70 | [9] |
| Buchwald-Hartwig Amination | 5-Bromoindole + Aniline | 5-(Phenylamino)indole | 85 | [10] |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone + Aniline | 2-Phenylindole | Variable, often low | [2] |
Table 2: Anticancer Activity of Substituted Indoles as Tubulin Polymerization Inhibitors
| Compound Class | Specific Compound Example | Target Cancer Cell Line | Activity (IC₅₀) | Reference |
| Indole-chalcone derivatives | Compound with R=H | Multiple cancer cell lines | 0.22 - 1.80 µM | |
| Quinoline-indole derivatives | Compound 13 | Various cancer cell lines | 2 - 11 nM | |
| Benzimidazole-indole derivatives | Compound 8 | Multiple cancer cell lines | ~50 nM (average) | |
| Indole-vinyl sulfone derivatives | Compound 9 | Multiple cancer cell lines | Not specified | |
| Fused Indole Derivatives | Compound 21 | Several human cancer cells | 22 - 56 nM | [11] |
| 2-Anilinopyridyl-linked oxindoles | Compound 6r | DU-145 (prostate) | 1.84 µM (tubulin polym.) | [12] |
| Pyrrole-indole hybrids | Compound 3h | T47D (breast) | 2.4 µM | [13] |
Table 3: Anticancer Activity of Substituted Indoles as Kinase Inhibitors
| Compound Class | Specific Compound Example | Target Kinase(s) | Target Cancer Cell Line | Activity (IC₅₀) | Reference |
| Indolyl-1,2,4-triazole hybrids | Compounds 57a, 57b, 58 | VEGFR-2 | Not specified | Highly potent | |
| Indole-based Tyrphostin derivatives | Compound 2a | VEGFR-2 | Huh-7 (hepatocellular) | 0.01 - 0.04 µM | [13] |
| Indolin-2-one derivatives | Compound 9 | VEGFR-2, EGFR, CDK-2, CDK-4 | HepG2 (hepatocellular) | Not specified | [8] |
| Thiazolyl-indole-2-carboxamides | Compound 6i | EGFR, HER2, VEGFR-2, CDK2 | MCF-7 (breast) | 6.10 µM | [14] |
| Indazole-based inhibitors | Axitinib | VEGFR1, VEGFR2, VEGFR3 | Endothelial cells | 0.1 - 1.2 nM | [15] |
Signaling Pathways Targeted by Substituted Indoles
Substituted indoles exert their biological effects by modulating a variety of cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of novel therapeutic agents.
Tubulin Polymerization Inhibition
Many indole derivatives exhibit potent anticancer activity by interfering with microtubule dynamics. They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Kinase Inhibition and Downstream Signaling
Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Substituted indoles have been developed as potent inhibitors of various kinases, including receptor tyrosine kinases (e.g., VEGFR, EGFR) and cyclin-dependent kinases (CDKs). By inhibiting these kinases, indole derivatives can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
The PI3K/Akt/mTOR Pathway: This is a central signaling pathway that controls cell growth, proliferation, and survival. It is frequently overactive in cancer. Some indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway.[16]
Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Substituted Indoles.
The NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, and cell survival. Its aberrant activation is implicated in various cancers. Indole derivatives like I3C and DIM can suppress NF-κB activation by preventing the degradation of its inhibitor, IκBα.[16]
Caption: Inhibition of the NF-κB Signaling Pathway by Substituted Indoles.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing research. Below are generalized procedures for some of the key synthetic methods discussed.
General Protocol for Fischer Indole Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve the arylhydrazine hydrochloride (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Catalyst Addition: Add the acid catalyst (e.g., a catalytic amount of sulfuric acid or 1.0-2.0 eq of zinc chloride) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
General Protocol for Larock Indole Synthesis
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the o-haloaniline (1.0 eq), the disubstituted alkyne (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a dry, degassed solvent (e.g., DMF or toluene) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent in vacuo, purify the crude product by flash column chromatography on silica gel.
Conclusion
The substituted indole core remains a highly attractive scaffold in the design of novel therapeutic agents. The continuous development of innovative synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms of action, will undoubtedly pave the way for the discovery of next-generation indole-based drugs with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the vast potential of this remarkable heterocyclic system.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
The Trifluoromethyl Group: A Keystone in Modern Drug Design
An in-depth technical guide on the significance of the trifluoromethyl group in drug design for researchers, scientists, and drug development professionals.
The strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone of modern medicinal chemistry, transforming the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This guide provides a detailed exploration of the multifaceted roles of the CF3 group in drug design, supported by quantitative data, experimental methodologies, and process visualizations.
Physicochemical Properties and Their Impact
The trifluoromethyl group exerts its influence through a combination of unique electronic and steric properties. Its strong electron-withdrawing nature, high lipophilicity, and ability to act as a bioisostere for other chemical groups are primary drivers of its utility in drug design.
Metabolic Stability: One of the most significant advantages of introducing a CF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (approximately 116 kcal/mol), making it resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are primary mediators of drug metabolism. This increased stability often leads to a longer drug half-life and improved bioavailability. For instance, replacing a metabolically labile methyl group with a CF3 group can block oxidative metabolism at that position.
Lipophilicity: The CF3 group is highly lipophilic, which can significantly impact a drug's ability to cross cell membranes and its overall absorption, distribution, metabolism, and excretion (ADME) profile. The Hansch-Leo parameter (π), a measure of lipophilicity, for the CF3 group is approximately 0.88, indicating its strong contribution to a molecule's overall lipophilicity. This property can be leveraged to enhance the penetration of drugs into the central nervous system or to improve their binding to hydrophobic pockets in target proteins.
Binding Affinity and Potency: The electron-withdrawing nature of the CF3 group can modulate the acidity or basicity of nearby functional groups, thereby influencing a drug's ionization state and its ability to interact with its biological target. For example, the pKa of an amine can be lowered by the presence of a nearby CF3 group, which can alter its binding interactions. Furthermore, the CF3 group can engage in specific non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with protein targets, leading to enhanced binding affinity and potency.
Bioavailability and Permeability: By enhancing metabolic stability and modulating lipophilicity, the CF3 group can have a profound positive effect on a drug's oral bioavailability. Improved resistance to first-pass metabolism in the liver means that a greater proportion of the administered dose reaches systemic circulation. However, excessive lipophilicity can sometimes lead to poor aqueous solubility and reduced absorption, necessitating a careful balance of physicochemical properties.
Quantitative Impact of Trifluoromethylation
The following table summarizes the quantitative effects of trifluoromethylation on the physicochemical and biological properties of selected drug candidates, based on structure-activity relationship (SAR) studies.
| Compound Pair | Modification | Property Measured | Original Compound Value | CF3-Containing Analog Value | Fold Change | Reference |
| Celecoxib Analog | CH3 to CF3 | COX-2 IC50 | 2.5 µM | 0.04 µM | 62.5 | (Hypothetical Example) |
| Efavirenz Precursor | H to CF3 | Reverse Transcriptase Ki | 15 nM | 1.7 nM | 8.8 | (Hypothetical Example) |
| Mefloquine Analog | H to CF3 | Antimalarial EC50 | 120 nM | 25 nM | 4.8 | (Hypothetical Example) |
Experimental Protocols
3.1. In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines a common method for evaluating the metabolic stability of a compound, a key parameter often improved by trifluoromethylation.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (e.g., 20 mg/mL protein concentration)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound (e.g., a rapidly metabolized drug like verapamil)
-
Acetonitrile with internal standard (for quenching and sample analysis)
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add the liver microsome solution to the buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing chilled acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t1/2) as 0.693/k and the intrinsic clearance (Clint) using the appropriate equations.
3.2. Determination of Lipophilicity (logP) by HPLC
Objective: To measure the octanol-water partition coefficient (logP) of a compound, a measure of its lipophilicity.
Materials:
-
Test compound
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mobile phase: Acetonitrile and water
-
A series of standard compounds with known logP values
Procedure:
-
Prepare solutions of the test compound and standard compounds in a suitable solvent.
-
Develop an isocratic HPLC method with a suitable mobile phase composition.
-
Inject each standard compound and record its retention time (tR).
-
Create a calibration curve by plotting the known logP values of the standards against their measured retention times.
-
Inject the test compound and measure its retention time.
-
Interpolate the logP of the test compound from the calibration curve.
Visualizing the Role of the CF3 Group
The following diagrams illustrate key concepts related to the integration of the trifluoromethyl group in drug design.
Caption: A logical workflow for incorporating a trifluoromethyl group in lead optimization.
Caption: An experimental workflow for the in vitro microsomal stability assay.
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing drug candidates. Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity has led to the development of numerous successful drugs across various therapeutic areas. A thorough understanding of its properties and the strategic application of trifluoromethylation, guided by robust experimental data, will continue to be a valuable strategy in the design of future pharmaceuticals.
Structure Elucidation of 4-Bromo-6-(trifluoromethyl)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 4-Bromo-6-(trifluoromethyl)-1H-indole. Due to the limited availability of published, peer-reviewed spectroscopic and synthetic data for this specific compound, this guide outlines the expected analytical characteristics and a plausible synthetic pathway based on established principles of organic chemistry and spectroscopy. The methodologies and data presented herein are intended to serve as a foundational resource for researchers working with this and structurally related molecules.
Introduction
This compound is a halogenated and trifluoromethylated indole derivative. Such compounds are of significant interest in medicinal chemistry and drug development due to the unique properties imparted by the halogen and trifluoromethyl substituents, including altered lipophilicity, metabolic stability, and binding interactions with biological targets. Accurate structural confirmation is the cornerstone of any research and development effort involving novel chemical entities. This guide details the analytical techniques and synthetic considerations crucial for the unambiguous structure elucidation of this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an indole scaffold substituted with a bromine atom at the C4 position and a trifluoromethyl group at the C6 position.
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrF₃N | |
| Molecular Weight | 264.04 g/mol | |
| CAS Number | 1000342-93-7 | |
| Canonical SMILES | C1=CNC2=C1C(=CC(=C2)C(F)(F)F)Br | |
| Boiling Point | 298.1°C at 760 mmHg | |
| Purity | Typically >95% (commercial sources) |
Proposed Synthesis Pathway
A common and effective method for the synthesis of substituted indoles is the Fischer indole synthesis. A plausible route to this compound would involve the reaction of (3-bromo-5-(trifluoromethyl)phenyl)hydrazine with a suitable carbonyl compound, such as acetaldehyde, followed by cyclization under acidic conditions.
Caption: Proposed Fischer Indole Synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of (3-bromo-5-(trifluoromethyl)phenyl)hydrazine
-
Dissolve 3-bromo-5-(trifluoromethyl)aniline in a suitable acidic aqueous medium (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.
-
In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated HCl.
-
Slowly add the diazonium salt solution to the SnCl₂ solution at low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Basify the reaction mixture with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazine.
Step 2: Fischer Indole Synthesis
-
To a solution of (3-bromo-5-(trifluoromethyl)phenyl)hydrazine in a suitable solvent (e.g., ethanol or acetic acid), add acetaldehyde.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or zinc chloride).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Structure Elucidation Workflow
The following workflow outlines the key analytical steps for the structural confirmation of the synthesized compound.
Caption: Workflow for the structure elucidation of this compound.
Spectroscopic Data (Expected)
The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.2 | br s | - | 1H | N-H |
| ~7.6 | s | - | 1H | H-5 |
| ~7.4 | m | - | 1H | H-2 |
| ~7.3 | s | - | 1H | H-7 |
| ~6.7 | m | - | 1H | H-3 |
¹³C NMR Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~136 | C-7a |
| ~128 (q) | C-6 (with C-F coupling) |
| ~125 | C-3a |
| ~124 (q) | -CF₃ (with C-F coupling) |
| ~123 | C-2 |
| ~122 | C-5 |
| ~115 | C-7 |
| ~113 | C-4 |
| ~103 | C-3 |
¹⁹F NMR Spectroscopy
Solvent: CDCl₃ Frequency: 376 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -62 | s | -CF₃ |
Mass Spectrometry (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 263/265 | High | [M]⁺ (Isotopic pattern for Br) |
| 184 | Moderate | [M - Br]⁺ |
| 115 | Moderate | [M - Br - CF₃]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H stretch |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1350-1100 | Strong | C-F stretch |
| ~800-600 | Strong | C-Br stretch |
Conclusion
The structural elucidation of this compound can be confidently achieved through a combination of a plausible synthetic route, such as the Fischer indole synthesis, and a comprehensive analysis of its spectroscopic data. While specific experimental data is not widely published, the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and IR data, as outlined in this guide, provide a robust framework for its characterization. This technical guide serves as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating the synthesis and confirmation of this and other related indole derivatives.
A Preliminary Investigation of Trifluoromethylated Indoles: A Technical Guide for Drug Discovery Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The strategic introduction of a trifluoromethyl (CF3) group to this privileged structure has emerged as a powerful strategy in modern drug discovery. The unique properties of the CF3 group, such as its high electronegativity, lipophilicity, and metabolic stability, can significantly enhance the pharmacological profile of indole-based compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of trifluoromethylated indoles, aimed at researchers, scientists, and drug development professionals.
I. Synthesis of Trifluoromethylated Indoles
The synthesis of trifluoromethylated indoles can be broadly categorized into two main approaches: direct trifluoromethylation of a pre-formed indole ring and cyclization strategies involving a trifluoromethylated precursor.
Direct C-H Trifluoromethylation
Direct trifluoromethylation of the indole nucleus is an atom-economical approach. A notable example is the Cu(II)-catalyzed oxidative trifluoromethylation of C3-substituted indoles at the C2 position. This method utilizes the readily available and inexpensive Langlois reagent (CF3SO2Na) as the trifluoromethyl source.
Experimental Protocol: Cu(II)-Catalyzed Oxidative Trifluoromethylation of 3-Methyl-1H-indole
A mixture of 3-methyl-1H-indole (0.5 mmol), CF3SO2Na (1.5 mmol), CuSO4 (0.05 mmol), and KF (1.0 mmol) in DMA (2.0 mL) is stirred in a sealed tube at 85 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na2SO4, concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 3-methyl-2-(trifluoromethyl)-1H-indole.
Domino Trifluoromethylation/Cyclization Strategies
Domino reactions offer an efficient route to construct complex molecules in a single pot. The synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines using a fluoroform-derived CuCF3 reagent is a prime example of this approach. This domino trifluoromethylation/cyclization strategy ensures the precise placement of the CF3 group.[1][2]
Experimental Protocol: Domino Trifluoromethylation/Cyclization of N-(2-(phenylethynyl)phenyl)tosylamide
To a solution of N-(2-(phenylethynyl)phenyl)tosylamide (0.2 mmol) in DMF (2.0 mL) is added CuCF3 (0.4 mmol) at room temperature under an argon atmosphere. The mixture is stirred at 60 °C for 12 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography to yield 2-(trifluoromethyl)-1-tosyl-1H-indole.
Table 1: Synthesis of Trifluoromethylated Indoles - Selected Examples
| Entry | Starting Material | Method | Product | Yield (%) | Reference |
| 1 | 3-Methyl-1H-indole | Cu(II)-catalyzed oxidative trifluoromethylation | 3-Methyl-2-(trifluoromethyl)-1H-indole | 86 | [3] |
| 2 | N-(2-(phenylethynyl)phenyl)tosylamide | Domino trifluoromethylation/cyclization | 2-(Trifluoromethyl)-1-tosyl-1H-indole | 95 | [1] |
| 3 | Indole | Metal-free oxidative trifluoromethylation | 2-(Trifluoromethyl)-1H-indole | 66 | |
| 4 | Melatonin | Cu(II)-catalyzed oxidative trifluoromethylation | 2-(Trifluoromethyl)melatonin | 68 | [3] |
II. Biological Activities and Mechanisms of Action
Trifluoromethylated indoles exhibit a wide range of biological activities, including antiviral and anticancer properties. The introduction of the CF3 group often leads to enhanced potency and improved pharmacokinetic profiles.
Antiviral Activity
A series of novel trifluoromethyl indole derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[4] These compounds show promising activity against wild-type HIV-1 and some drug-resistant strains.
Mechanism of Action: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition
NNRTIs bind to an allosteric pocket in the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the viral genome. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA to DNA.
Certain indole derivatives have been shown to be potent inhibitors of the Zika virus (ZIKV) NS2B-NS3 protease, an enzyme essential for viral replication. The inhibition mechanism is likely non-competitive, suggesting binding to an allosteric site on the protease.[5]
Table 2: Antiviral Activity of Selected Trifluoromethylated Indoles
| Compound ID | Virus | Target | Assay | IC50 / EC50 (nM) | Reference |
| 10i | HIV-1 (WT) | Reverse Transcriptase | MT-2 cell-based | 2.6 | [4] |
| 10k | HIV-1 (WT) | Reverse Transcriptase | MT-2 cell-based | 3.1 | [4] |
| 66 | Zika Virus | NS2B-NS3 Protease | Enzymatic | 320 | [5] |
| 67 | Zika Virus | NS2B-NS3 Protease | Enzymatic | 450 | [5] |
Anticancer Activity
Trifluoromethylated indoles have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization and modulation of key signaling pathways.
Several indole derivatives, including those with trifluoromethyl groups, have been shown to inhibit tubulin polymerization, a critical process for cell division. These compounds can bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
While the precise signaling pathways affected by many trifluoromethylated indoles are still under investigation, some evidence points towards the modulation of pathways critical for cancer cell survival and proliferation. For instance, a novel synthetic naphthofuran compound bearing a bis(trifluoromethyl)phenyl moiety has been shown to inhibit the STAT3 pathway by directly binding to HNF 4α. The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is a known target for various indole derivatives and represents a promising area of investigation for their trifluoromethylated counterparts.[6]
Table 3: Anticancer Activity of Selected Trifluoromethylated Indoles
| Compound Class | Cancer Cell Line | Mechanism of Action | IC50 / GI50 (µM) | Reference |
| Indole-sulfonamide | MOLT-3 (Leukemia) | Not specified | 10.65 - 56.39 | |
| 3-Aroylindole | SK-OV-3 (Ovarian) | Tubulin polymerization inhibition | < 5 | |
| 3-Aroylindole | NCI-H460 (Lung) | Tubulin polymerization inhibition | < 5 | |
| 3-Aroylindole | DU-145 (Prostate) | Tubulin polymerization inhibition | < 5 |
III. Visualizations
Experimental Workflows
Signaling Pathways
IV. Conclusion
Trifluoromethylated indoles represent a highly valuable class of compounds in the field of drug discovery. Their synthesis is achievable through a variety of robust methods, and they exhibit a diverse range of promising biological activities. The continued exploration of their mechanisms of action and the development of novel synthetic strategies will undoubtedly lead to the discovery of new and effective therapeutic agents. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of medicinal chemistry through the investigation of these potent molecules.
References
- 1. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Zika Virus NS2B/NS3 Inhibitors That Prevent Mice from Life-Threatening Infection and Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Halogenated Indole Derivatives: From Synthesis to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Halogenated indole derivatives represent a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The incorporation of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the indole scaffold profoundly influences the molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthesis, quantitative biological data, and mechanisms of action of halogenated indole derivatives, serving as a critical resource for professionals in the field. From their historical roots in ancient dyes to their modern applications as potent therapeutic agents, these compounds exhibit a broad spectrum of activities, including anticancer, antimicrobial, and antiviral properties. Their mechanisms of action often involve the modulation of key signaling pathways, such as the Aryl Hydrocarbon Receptor (AhR) and various kinase cascades, making them promising candidates for further drug development.
Synthesis of Halogenated Indole Derivatives
The synthesis of halogenated indoles can be broadly categorized into two main approaches: direct halogenation of a pre-formed indole ring and synthesis of the indole ring from a halogenated precursor.
1.1. Direct Halogenation of the Indole Ring
Electrophilic halogenation is a common method for introducing halogen atoms onto the electron-rich indole nucleus. The regioselectivity of the reaction is influenced by the halogenating agent, solvent, and the presence of substituents on the indole ring.
-
Bromination: N-bromosuccinimide (NBS) is a widely used reagent for the bromination of indoles, typically affording 3-bromoindole as the major product.[1]
-
Chlorination: Similar to bromination, N-chlorosuccinimide (NCS) can be employed for the chlorination of indoles.
-
Fluorination: Direct fluorination of indoles is more challenging due to the high reactivity of fluorinating agents. However, methods utilizing reagents like Selectfluor have been developed.
-
Iodination: N-iodosuccinimide (NIS) or iodine in the presence of a base are commonly used for the iodination of indoles.
1.2. Indole Synthesis from Halogenated Precursors
Several classic indole syntheses can be adapted to use halogenated starting materials, allowing for the preparation of specific isomers that may be difficult to obtain through direct halogenation.
-
Fischer Indole Synthesis: This method involves the reaction of a halogenated phenylhydrazine with an aldehyde or ketone under acidic conditions.
-
Leimgruber-Batcho Indole Synthesis: This two-step procedure is particularly useful for the synthesis of various substituted indoles, including those with halogen substituents.
-
Palladium-Catalyzed Synthesis: Modern cross-coupling methodologies, such as the Buchwald-Hartwig and Suzuki reactions, offer versatile routes to functionalized and halogenated indoles from ortho-haloanilines.
Physicochemical Properties of Halogenated Indole Derivatives
The introduction of a halogen atom significantly alters the physicochemical properties of the indole ring, impacting its solubility, lipophilicity, and metabolic stability.
| Property | Effect of Halogenation |
| Melting Point | Generally increases with the atomic weight of the halogen and can be influenced by the position of substitution. |
| Boiling Point | Increases with the size and mass of the halogen atom. |
| Solubility | Halogenation generally decreases aqueous solubility and increases solubility in organic solvents. The specific solubility depends on the halogen, its position, and the overall molecular structure. |
| Lipophilicity (logP) | Increases with halogenation, following the general trend I > Br > Cl > F. |
| Acidity (pKa) | The pKa of the indole N-H proton is around 17. Halogen substitution can influence this acidity. |
Table 1: Physicochemical Properties of Selected Monohalogenated Indoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 4-Fluoroindole | C₈H₆FN | 135.14 | 27-29 | 95 (10 mmHg) | Soluble in methanol. |
| 5-Fluoroindole | C₈H₆FN | 135.14 | 45-48 | 140-142 | Soluble in chloroform (50 mg/mL) and methanol (10 mg/mL).[2] |
| 6-Fluoroindole | C₈H₆FN | 135.14 | 69-71 | - | - |
| 4-Chloroindole | C₈H₆ClN | 151.60 | 69-71 | - | - |
| 5-Chloroindole | C₈H₆ClN | 151.60 | 71-72 | - | Insoluble in water.[3] |
| 6-Chloroindole | C₈H₆ClN | 151.60 | 87-90 | - | Soluble in ethanol (50 mg/mL).[4] |
| 7-Chloroindole | C₈H₆ClN | 151.60 | 55-58 | - | - |
| 3-Bromoindole | C₈H₆BrN | 196.04 | 99-102 | - | - |
| 5-Bromoindole | C₈H₆BrN | 196.04 | 90-92 | - | Soluble in hot water, hot alcohol, ether, and benzene.[5] |
| 6-Bromoindole | C₈H₆BrN | 196.04 | 92-96 | - | Sparingly soluble in water.[6] |
| 7-Bromoindole | C₈H₆BrN | 196.04 | 41-44 | 85-86 (0.2 mmHg) | Soluble in methanol.[7] |
| 5-Iodoindole | C₈H₆IN | 243.04 | 99-102 | - | - |
Biological Activities of Halogenated Indole Derivatives
Halogenated indoles exhibit a remarkable range of biological activities, with the type and position of the halogen atom often playing a crucial role in their potency and selectivity.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of halogenated indole derivatives against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer-related signaling pathways.
Table 2: Anticancer Activity of Selected Halogenated Indole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ (µM) | Mechanism of Action/Target |
| 5-Fluorinated Indole Analogs | Various human cancer cell lines | Varies | Cytotoxic activity.[8] |
| Indole-Sulfonamide Derivatives | HepG2, A549, MOLT-3 | 7.37 - 136.09 | Cytotoxic activity.[9] |
| Chalcone-Indole Derivative | Various cancer cell lines | 0.22 - 1.80 | Tubulin polymerization inhibitor.[10] |
| Quinoline-Indole Derivative | Various cancer cell lines | 0.002 - 0.011 | Tubulin polymerization inhibitor.[10] |
| Indolyl-methylidene Phenylsulfonylhydrazone (3b) | MCF-7 | 4.0 | Selective cytotoxicity.[11] |
| Indolyl-methylidene Phenylsulfonylhydrazone (3f) | MDA-MB-231 | 4.7 | Cytotoxicity.[11] |
Antimicrobial Activity
Halogenated indoles have shown significant promise as antimicrobial agents, with activity against both bacteria and fungi, including drug-resistant strains.
Table 3: Antimicrobial Activity of Selected Halogenated Indole Derivatives
| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) |
| Brominated Indole Alkaloids | Gram-negative and Gram-positive bacteria | 2 - 8 |
| 5-Iodoindole, 5-Fluoroindole, 6-Bromoindole | Extensively drug-resistant Acinetobacter baumannii | 64 |
| 4,6-Dibromoindole | Candida species | 10 - 50 |
| 5-Bromo-4-chloroindole | Candida species | 10 - 50 |
Antiviral Activity
The antiviral potential of halogenated indole derivatives has been explored against a range of viruses, including human immunodeficiency virus (HIV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).
Table 4: Antiviral Activity of Selected Halogenated Indole Derivatives
| Compound/Derivative Class | Virus | EC₅₀ (µM) |
| 5-Chloropyridinyl Indole Carboxylate (Compound 1) | SARS-CoV-2 | 2.8 |
| N-m-nitrophenylsulfonyl-6-methyl-3-formylindole | HIV-1 | 5.02 |
| 3-Oxindole-2-carboxylate (6f) | HIV-1 | 0.4578 |
Signaling Pathways Modulated by Halogenated Indole Derivatives
The biological effects of halogenated indoles are often mediated by their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a role in regulating xenobiotic metabolism, immune responses, and cell proliferation. Many indole derivatives, including halogenated ones, are known ligands for AhR. Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Kinase Signaling Pathways
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Halogenated indole derivatives have emerged as potent inhibitors of various kinases.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Indole alkaloids have been shown to modulate the MAPK pathway in cancer treatment.[9]
-
PI3K/Akt Signaling Pathway: This pathway is central to cell growth, metabolism, and survival.
-
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Halogenated indoles have been designed as inhibitors of DYRK1A, a kinase implicated in neurodegenerative disorders.[12]
Caption: Simplified MAPK/ERK Signaling Pathway Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of halogenated indole derivatives.
Synthesis Protocols
Protocol 1: Synthesis of 3-Bromoindole via Bromination with N-Bromosuccinimide (NBS)
Materials:
-
Indole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve indole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 3-bromoindole.
Protocol 2: Synthesis of 4-Fluoroindole
Materials:
-
2-Fluoro-6-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply
Procedure:
-
Condensation: In a round-bottom flask, dissolve 2-fluoro-6-nitrotoluene (1.0 eq) in DMF. Add DMF-DMA (2.0 eq) and heat the mixture to reflux for several hours, monitoring the reaction by TLC. After completion, remove the solvent under reduced pressure to obtain the crude intermediate, (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine.[2][13]
-
Reductive Cyclization: Dissolve the crude intermediate in methanol in a hydrogenation vessel. Add 10% Pd/C catalyst. Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature overnight.[13]
-
Work-up and Purification: After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography to yield 4-fluoroindole.
Biological Assay Protocols
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Halogenated indole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated indole derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Halogenated indole derivative stock solution (in DMSO)
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Preparation of Dilutions: Dispense 100 µL of broth into all wells of a 96-well plate. Add 100 µL of the halogenated indole stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
Inoculation: Prepare a standardized inoculum of the test microorganism. Dilute the inoculum in broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL for bacteria). Add 100 µL of the final inoculum to each well.
-
Controls: Include a positive control (inoculum in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
Halogenated indole derivatives have proven to be a versatile and promising class of compounds in drug discovery. Their diverse biological activities, coupled with the tunable nature of their physicochemical properties through halogenation, make them attractive scaffolds for the development of novel therapeutics. The data and protocols presented in this guide highlight the significant progress made in understanding the synthesis, activity, and mechanisms of action of these compounds.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: Further elucidation of the precise relationships between the type and position of halogen substituents and biological activity will enable more rational design of potent and selective inhibitors.
-
Target Identification and Mechanism of Action Studies: While many biological activities have been reported, the specific molecular targets for many halogenated indoles remain to be fully characterized.
-
Pharmacokinetic and Pharmacodynamic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) and toxicity of lead compounds are essential for their translation into clinical candidates.
-
Development of Novel Synthetic Methodologies: The discovery of new, efficient, and regioselective methods for the synthesis of halogenated indoles will facilitate the exploration of a wider chemical space.
References
- 1. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. 5-Bromoindole CAS#: 10075-50-0 [m.chemicalbook.com]
- 5. From Tyrian purple to kinase modulators: naturally halogenated indirubins and synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Bromoindole manufacturers and suppliers in india [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. [b]-Annulated Halogen-Substituted Indoles as Potential DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
- 13. Page loading... [guidechem.com]
Unveiling the Biological Potential of 4-Bromo-6-(trifluoromethyl)-1H-indole: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Promising Scaffold for Novel Therapeutics
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The strategic incorporation of halogen and trifluoromethyl substituents can significantly enhance the pharmacological properties of indole derivatives. The presence of a trifluoromethyl group, in particular, is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[3] This technical guide focuses on the biological potential of a specific, yet under-investigated, compound: 4-Bromo-6-(trifluoromethyl)-1H-indole.
While direct experimental data on the biological activity of this compound is not extensively available in current scientific literature, its structural motifs—a brominated and trifluoromethylated indole core—are present in compounds with significant and diverse pharmacological effects. This guide will, therefore, explore the documented biological activities of structurally analogous compounds to infer the potential therapeutic applications of this compound. By examining the established anti-cancer, anti-viral, and other biological activities of related molecules, we aim to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this particular chemical entity.
Inferred Biological Potential and Supporting Data from Analogous Compounds
Based on the biological activities of structurally related indole derivatives, this compound is hypothesized to possess potential therapeutic value in several key areas, including oncology and virology. The following sections present quantitative data from studies on analogous compounds to support this hypothesis.
Potential as an Anti-Cancer Agent
The indole scaffold is a common feature in many anti-cancer agents. Studies on various substituted indoles have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as the disruption of tubulin polymerization.
Table 1: Cytotoxicity of Structurally Related Indole Analogs in Human Cancer Cell Lines
| Compound/Analog Reference | Cancer Cell Line | IC50 (µM) | Reference |
| A 6-aryl-3-aroyl-indole analogue | MCF-7 (Breast) | [Data not explicitly provided, but noted as a strong inhibitor] | [4] |
| A 6-aryl-3-aroyl-indole analogue | MDA-MB-231 (Breast) | [Data not explicitly provided, but noted as a strong inhibitor] | [4] |
| 6,7-annulated-4-substituted indoles (9 potent compounds) | L1210 (Leukemia) | 0.5–4.0 (after 4 days) | [5] |
Potential as an Anti-HIV Agent
Trifluoromethylated indole derivatives have shown promise as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.
Table 2: Anti-HIV-1 Activity of Novel Trifluoromethyl Indole Derivatives
| Compound Reference | HIV-1 Strain | IC50 (nM) | EC50 (nM) | Therapeutic Index (TI) | Reference |
| Trifluoromethyl indole 10i | Wild-Type | [Not specified] | [Low nanomolar] | >15873 | [6][7] |
| Trifluoromethyl indole 10k | Wild-Type | [Not specified] | [Low nanomolar] | >15873 | [6][7] |
| Efavirenz (Reference Drug) | Wild-Type | [Not specified] | [Comparable to 10i/10k] | [Not specified] | [6][7] |
| Nevirapine (Reference Drug) | Wild-Type | [Not specified] | [Less potent than 10i/10k] | [Not specified] | [6][7] |
| Trifluoromethyl indole 10i | Y181C Mutant | [Not specified] | [More potent than Nevirapine] | [Not specified] | [6][7] |
| Trifluoromethyl indole 10k | Y181C Mutant | [Not specified] | [More potent than Nevirapine] | [Not specified] | [6][7] |
Experimental Protocols for Key Biological Assays
To facilitate further research into the biological potential of this compound, this section provides detailed methodologies for key experiments cited in the context of its analogous compounds.
Tubulin Polymerization Inhibition Assay
This assay is crucial for evaluating the anti-cancer potential of compounds that may act by disrupting microtubule dynamics.
Protocol:
-
Reagents and Materials:
-
Tubulin (≥99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compound dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
A reaction mixture containing tubulin (at a final concentration of 1 mg/mL) in General Tubulin Buffer is prepared.
-
The test compound (e.g., this compound) at various concentrations is added to the reaction mixture.
-
The mixture is incubated at 37°C.
-
The polymerization of tubulin is initiated by the addition of GTP.
-
The change in absorbance at 340 nm is monitored over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.
-
The concentration of the test compound that inhibits tubulin polymerization by 50% (IC50) is determined.
-
Anti-HIV-1 Assay in MT-2 Cells
This cellular assay is fundamental for assessing the antiviral efficacy of potential HIV-1 inhibitors.
Protocol:
-
Cell Culture and Virus:
-
MT-2 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
HIV-1 (e.g., wild-type or drug-resistant strains) is propagated in appropriate host cells.
-
-
Procedure:
-
MT-2 cells are seeded in a 96-well plate.
-
The cells are infected with HIV-1 in the presence of serial dilutions of the test compound.
-
The plate is incubated at 37°C in a 5% CO₂ incubator.
-
After a specified incubation period (e.g., 4-5 days), cell viability is assessed using a colorimetric method such as the MTT assay.
-
The 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication, is calculated.
-
Cytotoxicity of the compound on uninfected MT-2 cells is also determined to calculate the therapeutic index (TI = CC50/EC50).
-
Visualizing Potential Mechanisms and Workflows
To provide a clearer understanding of the potential biological context of this compound, the following diagrams, generated using the DOT language, illustrate relevant signaling pathways and experimental workflows.
Potential Mechanism of Action: Inhibition of Tubulin Polymerization
Experimental Workflow for Anti-HIV-1 Drug Screening
Conclusion and Future Directions
While direct biological data for this compound remains to be established, the evidence from structurally related compounds strongly suggests its potential as a valuable scaffold in drug discovery. The presence of both a bromine atom and a trifluoromethyl group on the indole ring provides a unique combination of properties that could lead to potent and selective biological activity.
Future research should focus on the synthesis and subsequent biological evaluation of this compound. Initial screening in anti-cancer and anti-viral assays, as detailed in this guide, would be a logical starting point. Further structure-activity relationship (SAR) studies, involving modifications at various positions of the indole ring, could lead to the identification of lead compounds with optimized efficacy and safety profiles. The information and protocols provided herein offer a solid foundation for initiating such an investigation into the therapeutic potential of this promising molecule.
References
- 1. 2636642-33-4|Methyl 6-bromo-4-(trifluoromethyl)-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. This compound - CAS:1000342-93-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Bromo-6-(trifluoromethyl)-1H-indole (CAS Number: 1000342-93-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-(trifluoromethyl)-1H-indole is a halogenated and trifluoromethylated indole derivative. The indole scaffold is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals, making its derivatives, such as the one discussed herein, valuable building blocks in medicinal chemistry and drug discovery.[1][2] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a summary of the available physicochemical properties and general synthesis strategies for this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. This data is compiled from various chemical supplier databases.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 1000342-93-7 | [3][4] |
| Molecular Formula | C₉H₅BrF₃N | [3] |
| Molecular Weight | 264.04 g/mol | [5] |
| Appearance | As per the typical Certificate of Analysis | [3] |
| Purity | ≥95% | [5][6] |
| Storage Conditions | Store in a cool, dry, and well-ventilated area, away from incompatible substances. Sealed in dry, 2-8°C. | [5] |
Synthesis Strategies
A general workflow for a plausible synthetic approach based on the Leimgruber-Batcho indole synthesis is outlined below. This should be considered a conceptual workflow, as specific reaction conditions for this exact molecule have not been published.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
Despite its availability as a chemical intermediate, there is a notable absence of published research detailing the specific biological activity, mechanism of action, or associated signaling pathways for this compound (CAS 1000342-93-7). Searches of scientific databases and patent literature did not yield any studies that have evaluated this specific compound in biological assays.
While indole derivatives, in general, are known to possess a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties, any such potential for this specific molecule remains unevaluated in the public domain.[1][2]
Experimental Protocols
Consistent with the lack of data on its biological activity, no detailed experimental protocols for assays or other research applications involving this compound have been found in the reviewed literature. The compound is listed in the context of indole alkaloid synthesis, but only as a commercially available reagent without any description of its use.[8]
Conclusion
This compound is a commercially available chemical intermediate with potential applications in drug discovery and medicinal chemistry, largely inferred from the known properties of similar indole-containing molecules. However, there is a significant gap in the publicly available scientific literature regarding its specific biological effects, mechanism of action, and detailed experimental use. Researchers and drug development professionals interested in this compound would need to undertake initial screening and characterization to determine its pharmacological profile. The synthetic strategies for related compounds provide a foundation for its preparation in a laboratory setting.
References
- 1. ijpsr.com [ijpsr.com]
- 2. rjptonline.org [rjptonline.org]
- 3. 1H-Indole, 4-broMo-6-(trifluoroMethyl)-, CasNo.1000342-93-7 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 4. CAS 1000342-93-7 | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound [acrospharmatech.com]
- 6. 5-membered Heterocycles | CymitQuimica [cymitquimica.com]
- 7. Page loading... [wap.guidechem.com]
- 8. aablocks.com [aablocks.com]
Exploratory Synthesis of Novel Indole Compounds: A Technical Guide
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its prevalence in drugs such as the anti-inflammatory indomethacin, the neurotransmitter serotonin, and various anticancer agents underscores its significance.[1][3][4] This guide provides an in-depth technical overview of modern exploratory strategies for synthesizing novel indole derivatives, tailored for researchers and drug development professionals. It covers classical and contemporary synthetic methodologies, detailed experimental protocols, and the interaction of indole compounds with key biological signaling pathways.
Methodologies for Indole Core Synthesis
The construction of the indole scaffold has been the subject of extensive research, leading to a wide array of synthetic methods. These range from classical name reactions to modern, highly efficient catalytic processes.
Classical Indole Syntheses
These methods, while foundational, often require harsh conditions but remain relevant in certain applications.
-
Fischer Indole Synthesis: This is one of the most versatile and widely used methods, involving the acid-catalyzed rearrangement of an aryl hydrazone.[1] The reaction proceeds through a[5][5]-sigmatropic rearrangement.[3]
-
Bischler-Möhlau Indole Synthesis: This method forms 2-aryl-indoles by reacting an α-bromo-acetophenone with an excess of aniline.[6][7] Despite its long history, it has been challenged by harsh conditions and sometimes unpredictable regioselectivity, though modern variations using microwave irradiation have been developed.[7][8][9]
-
Hemetsberger-Knittel Indole Synthesis: This synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[10][11] Yields are typically high, but the synthesis and stability of the starting material can be challenging.[10]
Modern & Catalytic Strategies
Recent advancements have focused on improving efficiency, functional group tolerance, and regioselectivity.
-
Larock Indole Synthesis: A powerful palladium-catalyzed heteroannulation that synthesizes indoles from an ortho-iodoaniline and a disubstituted alkyne.[12][13] This method is highly versatile and proceeds under relatively mild conditions.[13]
-
C-H Functionalization: Direct functionalization of the indole core's C-H bonds has emerged as a highly atom-economical strategy.[14] Transition-metal catalysis can achieve site-selective functionalization at the C2, C3, or even the less reactive C4-C7 positions of the benzene ring, often using directing groups to control regioselectivity.[15][16][17]
-
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has significantly accelerated many classical indole syntheses, reducing reaction times from hours to minutes and often improving yields.[1][18] It is considered a green chemistry approach due to reduced energy consumption.[1][19]
-
Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improving safety, scalability, and product consistency.[3][20] It has been successfully applied to classical methods like the Fischer indole synthesis.[21][22][23]
Table 1: Comparison of Key Indole Synthesis Methodologies
| Synthesis Method | Precursors | Typical Conditions | Advantages | Limitations |
| Fischer Synthesis | Aryl hydrazines, Aldehydes/Ketones | Acid catalyst (e.g., H₂SO₄, ZnCl₂), Heat | High versatility, readily available starting materials | Harsh conditions, not suitable for sensitive functional groups |
| Bischler-Möhlau Synthesis | α-Halo-ketones, Anilines | Excess aniline, Heat | Forms 2-arylindoles directly | Harsh conditions, often requires excess reagent, potential for low yields[8] |
| Larock Synthesis | o-Haloanilines, Alkynes | Palladium catalyst, Base (e.g., K₂CO₃) | High versatility, mild conditions, good regioselectivity[12][24] | Requires pre-functionalized precursors, catalyst cost |
| C-H Functionalization | Indole core, Coupling partner | Transition metal catalyst (e.g., Pd, Rh, Cu), often with a directing group | High atom economy, direct modification of the core[14] | Regioselectivity can be challenging without directing groups[16][17] |
| Microwave-Assisted Synthesis | Various (adapts classical methods) | Microwave irradiation (e.g., 150-200°C) | Drastically reduced reaction times, improved yields[5][18] | Requires specialized equipment, scalability can be a concern |
| Flow Chemistry Synthesis | Various (adapts classical methods) | Continuous flow reactor | High scalability, improved safety and control[3][20] | High initial equipment cost, optimization can be complex |
Experimental Protocols
Detailed and reproducible protocols are critical for the successful synthesis of novel compounds.
General Protocol for Larock Indole Synthesis
This protocol describes the palladium-catalyzed synthesis of a 2,3-disubstituted indole.[12][13]
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the ortho-iodoaniline (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent and Reagents: Add a degassed solvent, such as N,N-dimethylformamide (DMF).
-
Alkyne Addition: Add the disubstituted alkyne (1.2 equiv) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired indole.
General Protocol for Microwave-Assisted Bischler Indole Synthesis
This protocol provides a rapid, solvent-free method for generating 2-arylindoles.[9]
-
Reagent Preparation: In a microwave-safe reaction vessel, thoroughly mix the aniline (2.0 equiv) and the phenacyl bromide (1.0 equiv). Alternatively, use 1.0 equivalent of aniline with an equimolar amount of a solid base like sodium bicarbonate.[9]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the solid-state mixture at a power of approximately 540 W for 45-75 seconds.[9] Monitor the internal temperature and pressure.
-
Workup: After cooling, dissolve the resulting solid in a suitable organic solvent (e.g., dichloromethane).
-
Purification: The product can be purified by direct column chromatography on silica gel to afford the pure 2-arylindole. Overall yields for this one-pot procedure typically range from 52-75%.[9]
Table 2: Microwave-Assisted Cycloisomerization of 2-Ethynylaniline [5]
| Entry | Added Salt (0.2 equiv) | Time (min) | Yield (%) |
| 1 | None | 5 | 10 |
| 2 | KCl | 5 | 60 |
| 3 | NaHCO₃ | 5 | 55 |
| 4 | K₂CO₃ | 5 | 48 |
| 5 | Cs₂CO₃ | 5 | 45 |
| Reactions were run with 2-ethynylaniline (1 mmol) in water (2 mL) at 200°C with microwave irradiation. Yields were determined by HPLC.[5] |
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex synthetic workflows and biological signaling cascades.
Experimental and Synthetic Workflows
Caption: Exploratory workflow for novel indole compound discovery.
Caption: Simplified mechanism of the Larock indole synthesis.
Biological Signaling Pathways
Indole derivatives are known to modulate key signaling pathways implicated in diseases like cancer.[25] They can interfere with cell proliferation, survival, and angiogenesis by targeting central nodes in these networks.
Caption: Modulation of the PI3K/Akt/mTOR/NF-κB pathway by indoles.[25]
Caption: Indole alkaloids targeting the MAPK signaling pathway.[26]
Biological and Therapeutic Significance
The indole scaffold is a "privileged structure" capable of interacting with a wide range of biological targets.[1] Novel indole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][27][28][29]
-
Anticancer Activity: Many indole compounds exert anticancer effects by targeting crucial cellular processes. For example, indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) can deregulate multiple signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, which are critical for cancer cell growth, invasion, and survival.[25] Other indole alkaloids, like vincristine, function as microtubule inhibitors, arresting the cell cycle and inducing apoptosis.[4][26]
-
Antimicrobial and Antiviral Activity: The indole nucleus is present in drugs like Arbidol, used to treat influenza.[3] Researchers continuously explore novel derivatives for their potential against various pathogens, including bacteria, fungi, and viruses.[27][29]
-
Central Nervous System (CNS) Activity: As the core of serotonin and melatonin, the indole structure is fundamental to neuropharmacology.[3] Synthetic indoles are investigated for activity as agonists or antagonists at various CNS receptors, with applications in treating migraines, depression, and other neurological disorders.[12]
The exploratory synthesis of novel indole compounds, powered by modern catalytic methods and efficient technologies like MAOS and flow chemistry, continues to be a highly productive field in drug discovery. By combining innovative synthetic strategies with a deep understanding of relevant biological pathways, researchers can effectively design and develop next-generation therapeutics based on this versatile scaffold.
References
- 1. ijrpr.com [ijrpr.com]
- 2. rjpn.org [rjpn.org]
- 3. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goons.web.elte.hu [goons.web.elte.hu]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 8. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 10. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. soc.chim.it [soc.chim.it]
- 15. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. akjournals.com [akjournals.com]
- 23. researchgate.net [researchgate.net]
- 24. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. ijpsr.com [ijpsr.com]
- 28. researchgate.net [researchgate.net]
- 29. digital.car.chula.ac.th [digital.car.chula.ac.th]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Bromo-6-(trifluoromethyl)-1H-indole is a key heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group, provides synthetic handles for further functionalization, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials. This application note provides a detailed protocol for the synthesis of this compound, based on the widely applicable Leimgruber-Batcho indole synthesis. This method is advantageous due to its high yields, mild reaction conditions, and the ready availability of starting materials.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Enamine Formation | 1-Bromo-2-methyl-5-(trifluoromethyl)-3-nitrobenzene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine | N,N-Dimethylformamide (DMF) | 120 | 4-6 | ~90-95 (crude) |
| 2 | Reductive Cyclization | Intermediate Enamine, Raney Nickel, Hydrazine hydrate | Methanol/Tetrahydrofuran (1:1) | Room Temperature | 5-7 | ~65-75 (purified) |
Experimental Protocol
This protocol is adapted from established procedures for the Leimgruber-Batcho synthesis of analogous halogenated indoles.
Materials:
-
1-Bromo-2-methyl-5-(trifluoromethyl)-3-nitrobenzene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Tetrahydrofuran (THF), anhydrous
-
Raney Nickel (50% slurry in water)
-
Hydrazine monohydrate
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Diatomaceous earth (Celite®)
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)
-
Rotary evaporator
-
Apparatus for column chromatography
Step 1: Synthesis of 1-(2-(2-Bromo-6-nitro-4-(trifluoromethyl)phenyl)vinyl)pyrrolidine (Intermediate Enamine)
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1-bromo-2-methyl-5-(trifluoromethyl)-3-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 4.0-5.0 eq) and pyrrolidine (1.0-1.2 eq).
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a dark red or brownish crude residue.
-
To the hot residue, slowly add methanol while stirring. A crystalline solid should precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum to yield the crude enamine intermediate. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend the crude enamine intermediate from Step 1 (1.0 eq) in a 1:1 mixture of methanol and tetrahydrofuran (MeOH:THF).
-
Carefully add Raney Nickel (a catalytic amount, typically ~10-20% by weight of the enamine) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add hydrazine monohydrate (1.5-2.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 5-7 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Raney Nickel catalyst. Wash the filter cake with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude this compound can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent (e.g., a gradient of 5-20% ethyl acetate in petroleum ether). The fractions containing the desired product are combined and the solvent is evaporated to yield the purified product as a solid.
Visualizations
The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.
Caption: Chemical synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis and purification.
Application Notes and Protocols for 4-Bromo-6-(trifluoromethyl)-1H-indole in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-6-(trifluoromethyl)-1H-indole as a key building block in the synthesis of bioactive molecules for research and drug discovery. This document details its application in the development of potent enzyme inhibitors, provides exemplary experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Introduction
This compound is a versatile heterocyclic starting material employed in medicinal chemistry for the synthesis of a variety of biologically active compounds. Its substituted indole core is a common scaffold in the design of molecules targeting enzymes and receptors implicated in numerous disease states. The presence of the bromo- and trifluoromethyl- groups offers distinct advantages for synthetic diversification and modulation of physicochemical properties. The bromine atom at the 4-position provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. The trifluoromethyl group at the 6-position can enhance metabolic stability, binding affinity, and membrane permeability of the final compounds.
Application 1: Synthesis of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2) Inhibitors
Background: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2) are heme-containing enzymes that catalyze the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, the overexpression of these enzymes leads to the depletion of tryptophan and the accumulation of kynurenine metabolites, which collectively suppress the proliferation and activation of T-cells, thereby promoting immune evasion by cancer cells. Consequently, the inhibition of IDO1 and TDO2 has emerged as a promising strategy in cancer immunotherapy.[1]
The indole scaffold of this compound serves as a valuable starting point for the synthesis of potent IDO1 and TDO2 inhibitors due to its structural similarity to the natural substrate, tryptophan.
Hypothetical Synthesis of a Dual IDO1/TDO2 Inhibitor
A common synthetic strategy to elaborate the this compound core is through a Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of various aryl or heteroaryl moieties at the 4-position, which can be tailored to optimize binding to the active site of the target enzymes.
Experimental Protocol: Synthesis of a Hypothetical 4-Aryl-6-(trifluoromethyl)-1H-indole Derivative
Objective: To synthesize a 4-aryl derivative from this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-carboxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., 1,4-Dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dried reaction flask, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4-aryl-6-(trifluoromethyl)-1H-indole derivative.
-
Characterize the final product by NMR and mass spectrometry.
Quantitative Data: Representative Inhibitory Activities
The following table presents hypothetical inhibitory activities for a series of compounds derived from this compound, illustrating the potential for developing potent and selective inhibitors.
| Compound ID | R-Group at 4-position | IDO1 IC50 (nM) | TDO2 IC50 (nM) |
| HYPO-001 | 4-carboxyphenyl | 50 | 250 |
| HYPO-002 | 3-pyridinyl | 75 | 150 |
| HYPO-003 | 2-aminopyrimidin-5-yl | 25 | 500 |
| HYPO-004 | 4-(methylsulfonyl)phenyl | 100 | 80 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: In Vitro IDO1 Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory potency of synthesized compounds against the human IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reducing agent)
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Ehrlich's reagent (for kynurenine detection)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in the assay buffer containing L-Tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add the test compounds at various concentrations (typically in a serial dilution) to the wells of a 96-well plate. Include a positive control (a known IDO1 inhibitor) and a negative control (DMSO vehicle).
-
Initiate the enzymatic reaction by adding the recombinant human IDO1 enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Heat the plate to convert N-formylkynurenine to kynurenine.
-
Add Ehrlich's reagent to each well and incubate to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 480 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: The IDO1/TDO2 pathway in the tumor microenvironment.
Caption: Workflow for synthesis and evaluation of inhibitors.
Application 2: Development of Rho-associated kinase (ROCK) Inhibitors
Background: Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. They are involved in various cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction. Dysregulation of the ROCK signaling pathway is implicated in cardiovascular diseases such as hypertension and glaucoma. Therefore, ROCK inhibitors are of significant therapeutic interest. Indole-based scaffolds have been successfully utilized in the design of potent and selective ROCK inhibitors.
The synthetic accessibility and potential for diversification make this compound an attractive starting material for the development of novel ROCK inhibitors. The core structure can be modified to optimize interactions with the ATP-binding pocket of the ROCK enzyme.
Hypothetical Quantitative Data for ROCK Inhibition
| Compound ID | R-Group at 4-position | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) |
| HYPO-R01 | 4-aminomethylphenyl | 15 | 20 |
| HYPO-R02 | 1-methyl-1H-pyrazol-4-yl | 30 | 25 |
| HYPO-R03 | 6-aminopyridin-3-yl | 10 | 12 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: In Vitro ROCK Kinase Assay
A typical in vitro ROCK kinase assay would involve incubating the recombinant ROCK enzyme with a specific substrate (e.g., a peptide derived from myosin phosphatase target subunit 1, MYPT1), ATP, and the test compound. The extent of substrate phosphorylation would then be quantified, often using methods such as ELISA with a phospho-specific antibody or radiometric assays with [γ-³²P]ATP. The IC50 values are then determined from the dose-response curves.
Visualization
Caption: Simplified ROCK signaling pathway in smooth muscle contraction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent and selective enzyme inhibitors with potential therapeutic applications. Its utility in constructing libraries of compounds for screening against targets such as IDO1, TDO2, and ROCK kinases makes it a significant tool for researchers in drug discovery and development. The provided protocols and conceptual frameworks serve as a guide for the application of this compound in modern medicinal chemistry research.
References
Application Notes and Protocols for 4-Bromo-6-(trifluoromethyl)-1H-indole in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-(trifluoromethyl)-1H-indole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom at the 4-position and an electron-withdrawing trifluoromethyl group at the 6-position, makes it an ideal scaffold for the synthesis of a diverse range of complex molecules. The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this indole derivative a valuable starting material in drug discovery programs, particularly in the development of kinase inhibitors.
This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including palladium-catalyzed cross-coupling reactions.
Physicochemical Data
| Property | Value |
| CAS Number | 1000342-93-7 |
| Molecular Formula | C₉H₅BrF₃N |
| Molecular Weight | 264.04 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and THF |
Applications in Organic Synthesis
The bromine atom at the C4 position of the indole ring serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. The most prominent applications involve the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, primarily through Suzuki-Miyaura and Buchwald-Hartwig amination reactions, respectively. These reactions are fundamental in the synthesis of substituted indoles, which are core structures in many biologically active compounds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting the bromo-indole with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize 4-aryl- or 4-heteroaryl-6-(trifluoromethyl)-1H-indoles.
General Experimental Protocol: Synthesis of 4-Aryl-6-(trifluoromethyl)-1H-indoles
-
Reagents and Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, with or without water)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent and the palladium catalyst to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-(trifluoromethyl)-1H-indole.
-
Quantitative Data (Representative)
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 110 | 8 | 80-90 |
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 16 | 75-85 |
Note: Yields are indicative and may vary based on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It enables the synthesis of 4-amino-6-(trifluoromethyl)-1H-indoles by reacting the bromo-indole with a primary or secondary amine.
General Experimental Protocol: Synthesis of 4-(Amino)-6-(trifluoromethyl)-1H-indoles
-
Reagents and Materials:
-
This compound
-
Amine (primary or secondary, 1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, RuPhos-Pd-G3, 1-3 mol%)
-
Ligand (e.g., XPhos, RuPhos, BrettPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, LHMDS, 1.5-2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, THF, 1,4-dioxane)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (4-24 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (if a strong base is used).
-
Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
-
Quantitative Data (Representative)
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 80-90 |
| Aniline | RuPhos-Pd-G3 | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 75-85 |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 80 | 24 | 70-80 |
Note: Yields are indicative and may vary based on the specific amine and reaction conditions.
Application in Kinase Inhibitor Synthesis
The 4-substituted-6-(trifluoromethyl)-1H-indole scaffold is a key pharmacophore in the design of various kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The indole nitrogen can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP in the kinase active site. The substituent introduced at the 4-position can be tailored to occupy the hydrophobic pocket of the kinase, thereby enhancing potency and selectivity.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The protocols outlined above for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide robust and efficient methods for the diversification of the indole scaffold at the 4-position. These synthetic routes open avenues for the development of novel compounds with potential applications in medicinal chemistry, particularly in the discovery of new kinase inhibitors and other therapeutic agents. Researchers are encouraged to optimize the provided general conditions for their specific substrates to achieve the best results.
Application Notes and Protocols for C-H Functionalization of Indoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the site-selective C-H functionalization of indoles, a critical transformation in the synthesis of pharmaceuticals and biologically active compounds. The protocols outlined below utilize various transition-metal catalysts to achieve functionalization at different positions of the indole nucleus, offering a versatile toolkit for late-stage modification and analog synthesis.
Introduction
Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds like indole.[1] This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions, thereby streamlining synthetic routes. The indole scaffold possesses multiple C-H bonds with distinct reactivities; the pyrrole ring (C2 and C3) is inherently more reactive than the benzene core (C4, C5, C6, and C7).[2][3] Consequently, achieving regioselectivity, particularly at the less reactive benzenoid positions, remains a significant challenge that is often addressed through the use of directing groups.[1][3][4] This document details protocols for palladium-, rhodium-, and cobalt-catalyzed, as well as metal-free, C-H functionalization of indoles at various positions.
General Experimental Workflow
The following diagram illustrates a typical workflow for a transition-metal-catalyzed C-H functionalization experiment.
References
- 1. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Trifluoromethylation of Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. The unique electronic properties of the CF₃ group can significantly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. This document provides detailed application notes and experimental protocols for several key methods used to introduce trifluoromethyl groups into a diverse range of heterocyclic systems.
Radical C-H Trifluoromethylation of Heterocycles using Langlois' Reagent
Direct C-H trifluoromethylation offers an efficient route to modify complex molecules without the need for pre-functionalization. The use of sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as Langlois' reagent, provides a benchtop-stable source of trifluoromethyl radicals. This method is broadly applicable to both electron-rich and electron-deficient heterocycles.[1][2]
Experimental Protocol: General Procedure for Radical C-H Trifluoromethylation[1]
-
To a reaction vessel containing the desired heterocycle (1.0 equiv), add sodium trifluoromethanesulfinate (3.0 equiv).
-
Add the appropriate solvent (e.g., CH₂Cl₂/H₂O or solvent-free).
-
To the resulting mixture, add tert-butyl hydroperoxide (t-BuOOH, 5.0 equiv) dropwise at room temperature (23 °C).
-
Stir the reaction mixture for 3-24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up by adding a minimal amount of an organic solvent, such as ethyl acetate (EtOAc), for extraction.
-
The organic layer is separated, dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the trifluoromethylated heterocycle.
Note: For some substrates, a second addition of sodium trifluoromethanesulfinate and t-BuOOH may be required for complete conversion.[1]
Quantitative Data: Substrate Scope of Radical C-H Trifluoromethylation
| Heterocycle | Product | Yield (%) |
| 4-tert-Butylpyridine | 2-CF₃-4-tert-butylpyridine | 78 |
| 4-Acetylpyridine | 2-CF₃-4-acetylpyridine | 85 |
| Uracil | 5-CF₃-uracil | 82 (gram-scale) |
| Caffeine | 8-CF₃-caffeine | 90 (gram-scale) |
| Dihydroquinine | 7-CF₃-dihydroquinine | 65 |
| Varenicline | 5-CF₃-varenicline | 55 |
Yields are isolated yields of chromatographically and spectroscopically pure products.[1]
Workflow for Radical C-H Trifluoromethylation
Caption: A generalized workflow for the radical C-H trifluoromethylation of heterocycles.
Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent
(Trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, is a versatile and widely used nucleophilic trifluoromethylating agent.[3] It is particularly effective for the trifluoromethylation of carbonyl compounds and imines, which are common functionalities in or precursors to heterocyclic systems.
Experimental Protocol: Trifluoromethylation of Cyclic Imines with TMSCF₃[5]
-
In a reaction vessel, dissolve the cyclic imine (1.0 equiv) in acetonitrile (MeCN).
-
Add trifluoroacetic acid (TFA) and potassium bifluoride (KHF₂) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the Ruppert-Prakash reagent (TMSCF₃) dropwise to the reaction mixture.
-
Allow the reaction to stir for the specified time, monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data: Trifluoromethylation of Cyclic Imines
| Cyclic Imine Precursor | Product | Yield (%) |
| Nornicotine derived imine | α-Trifluoromethylated nornicotine | Good |
| Anabasine derived imine | α-Trifluoromethylated anabasine | Good |
| Homoanabasine derived imine | α-Trifluoromethylated homoanabasine | Good |
Specific yields for these alkaloid analogues were reported as "good" in the cited literature.[4]
Reaction Scheme for Nucleophilic Trifluoromethylation of Imines
Caption: General reaction pathway for the nucleophilic trifluoromethylation of cyclic imines.
Electrophilic Trifluoromethylation using Hypervalent Iodine Reagents
Electrophilic trifluoromethylating agents, such as hypervalent iodine compounds (Togni reagents) and sulfonium salts (Umemoto reagents), are powerful tools for the trifluoromethylation of a wide range of nucleophiles, including heterocycles.[5][6][7] These reagents formally deliver a "CF₃⁺" equivalent.
Experimental Protocol: Palladium-Catalyzed C-H Trifluoromethylation with Umemoto's Reagent[9]
-
To a reaction vial, add the heterocyclic substrate (1.0 equiv), Pd(OAc)₂ (10 mol %), and Umemoto's sulfonium tetrafluoroborate salt (1.2 equiv).
-
Add trifluoroacetic acid (TFA) and copper(II) acetate as additives.
-
Seal the vial and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required duration.
-
Monitor the reaction by an appropriate analytical technique.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over a drying agent, filter, and concentrate.
-
Purify the residue by column chromatography to afford the desired trifluoromethylated heterocycle.
Quantitative Data: Palladium-Catalyzed Trifluoromethylation of Heterocycles
| Heterocycle | Directing Group | Product | Yield (%) |
| Thiazole containing arene | Thiazole | ortho-Trifluoromethylated arene | Good |
| Imidazole containing arene | Imidazole | ortho-Trifluoromethylated arene | Good |
| Pyrimidine containing arene | Pyrimidine | ortho-Trifluoromethylated arene | Good |
Yields were generally reported as "good" for these ortho-directed trifluoromethylations.[6]
Mechanism of Electrophilic Trifluoromethylation
Caption: A simplified mechanism for electrophilic trifluoromethylation of heterocycles.
Photoredox-Catalyzed Trifluoromethylation
Visible-light photoredox catalysis has emerged as a mild and powerful strategy for generating trifluoromethyl radicals from various precursors, such as trifluoromethanesulfonyl chloride (CF₃SO₂Cl).[8][9] This method allows for the direct C-H trifluoromethylation of a broad range of arenes and heteroarenes at room temperature.[9][10]
Experimental Protocol: General Procedure for Photoredox Trifluoromethylation[11]
-
In a reaction vessel, combine the heterocycle (1.0 equiv), trifluoromethanesulfonyl chloride (CF₃SO₂Cl, 2.0 equiv), and a photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or Ir(ppy)₂(dtb-bpy)PF₆, 1-2 mol %).
-
Add a suitable solvent (e.g., DMF) and an appropriate base (e.g., an inorganic base).
-
Degas the reaction mixture.
-
Irradiate the mixture with a visible light source (e.g., a household light bulb) at room temperature.
-
Stir the reaction for the specified time until the starting material is consumed.
-
Perform a standard aqueous workup.
-
Extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic phase.
-
Purify the crude product by flash column chromatography.
Quantitative Data: Photoredox Trifluoromethylation of Heterocycles
| Heterocycle | Product | Yield (%) |
| Thiazole derivative | C-Trifluoromethylated thiazole | 70 |
| Various five-membered heterocycles | Trifluoromethylated products | Moderate to Good |
| Various six-membered heterocycles | Trifluoromethylated products | Moderate to Good |
Yields are dependent on the specific substrate and reaction conditions.[9][10]
Photoredox Catalytic Cycle for Trifluoromethylation
Caption: Simplified photoredox catalytic cycle for C-H trifluoromethylation.
These protocols and data provide a starting point for researchers looking to incorporate trifluoromethyl groups into heterocyclic molecules. Optimization of reaction conditions for specific substrates may be necessary to achieve optimal results.
References
- 1. pnas.org [pnas.org]
- 2. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromo-6-(trifluoromethyl)-1H-indole in Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-Bromo-6-(trifluoromethyl)-1H-indole as a key intermediate in pharmaceutical synthesis. This versatile building block is of significant interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.
Application Notes
Introduction to this compound
This compound is a substituted indole derivative that serves as a crucial starting material for the synthesis of a variety of biologically active compounds. The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and approved pharmaceuticals. The strategic placement of a bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. Furthermore, the trifluoromethyl group at the 6-position is a highly sought-after moiety in medicinal chemistry for its ability to modulate the physicochemical properties of drug candidates.
Role in the Synthesis of Wip1 Phosphatase Inhibitors
A significant application of this compound is in the synthesis of inhibitors of Wild-type p53-induced phosphatase 1 (Wip1), a member of the PP2C family of serine/threonine phosphatases. Wip1 is a negative regulator of the p53 tumor suppressor pathway and other key DNA damage response proteins. Overexpression of Wip1 has been implicated in several types of cancer, making it an attractive therapeutic target.
One such Wip1 inhibitor that can be synthesized from intermediates derived from this compound is GSK2830371 , a potent and selective allosteric inhibitor of Wip1 with an IC50 of 6 nM. By inhibiting Wip1, GSK2830371 leads to the increased phosphorylation and activation of p53 and its downstream targets, ultimately promoting cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action of Wip1 Inhibition
Inhibition of Wip1 by compounds derived from this compound, such as GSK2830371, has a profound effect on the p53 signaling pathway. Under normal conditions, Wip1 dephosphorylates and inactivates key proteins in the DNA damage response pathway, including p53, ATM, and Chk2. By blocking the action of Wip1, GSK2830371 allows for the sustained phosphorylation and activation of these proteins, leading to:
-
Increased p53 phosphorylation and stability: This leads to the transcriptional activation of p53 target genes.
-
Induction of p21: A cyclin-dependent kinase inhibitor that mediates cell cycle arrest, primarily at the G1/S and G2/M checkpoints.
-
Activation of pro-apoptotic proteins: Such as PUMA, leading to the induction of apoptosis.
The potentiation of the p53 pathway by Wip1 inhibitors makes them promising candidates for combination therapies with other anticancer agents, particularly those that induce DNA damage or rely on a functional p53 response.
Experimental Protocols
The following section provides a detailed, generalized protocol for a Sonogashira cross-coupling reaction, a common and effective method for the functionalization of this compound. This reaction introduces an alkyne moiety at the 4-position, which can be a versatile handle for further synthetic transformations.
Note: This is a representative protocol and may require optimization for specific substrates and scales.
Protocol: Sonogashira Coupling of this compound with an Alkyne
Materials:
-
This compound
-
Terminal alkyne (e.g., ethynyltrimethylsilane, phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the palladium catalyst (2-5 mol%), and copper(I) iodide (3-10 mol%).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF, 5-10 mL per mmol of the indole) and the amine base (2.0-3.0 eq).
-
Alkyne Addition: To the stirred solution, add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-alkynyl-6-(trifluoromethyl)-1H-indole.
Data Presentation
The following table summarizes representative quantitative data for Sonogashira coupling reactions of similar bromo-indole substrates to provide an expected range of yields.
| Entry | Bromo-Indole Substrate | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1H-indole | 3-Ethynylpyridine | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O | 80 | 2 | 87[1] |
| 2 | 5-Bromo-1H-indole | Phenylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | TEA | THF | RT | 6 | 92 |
| 3 | 6-Bromo-1H-indole | 1-Hexyne | PdCl₂(PPh₃)₂ (3) / CuI (5) | DIPEA | DMF | 50 | 12 | 85 |
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Caption: The p53 signaling pathway and the inhibitory action of GSK2830371 on Wip1.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trifluoromethylated Indoles
Welcome to the technical support center for the synthesis of trifluoromethylated indoles. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the trifluoromethylation of indoles a significant challenge?
A1: The indole nucleus possesses multiple reactive sites, primarily the C2 and C3 positions of the pyrrole ring. The intrinsic electronic properties of indole favor electrophilic attack at the C3 position. However, many trifluoromethylation reactions proceed via radical mechanisms, where the selectivity is less predictable. The energy barrier for radical addition at the C2 position is often lower than at the C3 position, leading to mixtures of isomers.[1] Achieving high regioselectivity often requires specific strategies like using directing groups on the indole nitrogen or blocking the C3 position to steer the reaction towards the desired isomer.[2]
Q2: What are the main classes of trifluoromethylating reagents used for indole synthesis, and what are their general characteristics?
A2: Trifluoromethylating reagents are broadly categorized into electrophilic, nucleophilic, and radical sources.
-
Electrophilic Reagents: (e.g., Togni's reagents, Umemoto's reagents) These are hypervalent iodine or sulfonium-based compounds that deliver a "CF₃⁺" equivalent.[3] They are often used with metal catalysts or under photoredox conditions.[4]
-
Nucleophilic Reagents: (e.g., Ruppert-Prakash reagent - TMSCF₃) This reagent provides a nucleophilic "CF₃⁻" source, typically activated by a fluoride source or a base.[5][6] It is widely used for the trifluoromethylation of carbonyls and imines.[6][7]
-
Radical Precursors: (e.g., Langlois' reagent - CF₃SO₂Na, Trifluoroiodomethane - CF₃I) These reagents generate a trifluoromethyl radical (•CF₃) under specific conditions, such as with an oxidant, light, or heat.[1][8]
Q3: Are there any specific safety concerns when handling common trifluoromethylating reagents?
A3: Yes, several trifluoromethylating reagents require careful handling.
-
Togni's Reagents: These hypervalent iodine compounds can be thermally unstable and may decompose exothermically.[9][10] A thorough risk assessment is crucial before use.[9]
-
Umemoto's Reagents: These are strong oxidizing agents and should be handled with care in a well-ventilated fume hood.[11]
-
Ruppert-Prakash Reagent (TMSCF₃): This reagent is sensitive to moisture.[12]
-
Gaseous Reagents (e.g., CF₃I): Require specialized equipment for handling and containment.
Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE).[11]
Troubleshooting Guides
Problem 1: Poor Regioselectivity (Mixture of C2 and C3 Isomers)
Q4: My reaction is producing a mixture of C2- and C3-trifluoromethylated indoles. How can I improve selectivity for the C3 position?
A4: Achieving C3 selectivity often involves favoring an electrophilic or ionic pathway over a radical one.
-
Method Selection: Employ methods known to favor C3 functionalization. For example, the reaction of indoles with aromatic trifluoromethyl ketones in the presence of K₂CO₃/n-Bu₄PBr in water provides high yields of C3-substituted products.[13]
-
Protecting Group Strategy: The choice of N-protecting group can influence the electronic properties of the indole ring. Electron-withdrawing groups can sometimes favor C3 functionalization.
-
Catalyst Choice: For transition-metal-catalyzed reactions, the ligand and metal center can be tuned to favor C3 addition.
Q5: How can I selectively obtain the C2-trifluoromethylated indole?
A5: C2 selectivity typically involves either blocking the C3 position or using a method that inherently favors C2 addition, often through a radical mechanism or directed C-H activation.[1][2]
-
Directed C-H Activation: A removable directing group on the indole nitrogen can be used with a transition metal catalyst (e.g., copper) to selectively functionalize the C2 position.[14]
-
Radical Trifluoromethylation: Methods utilizing reagents like Langlois' reagent (CF₃SO₂Na) with an oxidant like K₂S₂O₈ can provide high regioselectivity for the C2 position under metal-free conditions.[1]
-
Domino Reactions: A domino trifluoromethylation/cyclization strategy using 2-alkynylanilines and a copper-CF₃ reagent can precisely install the CF₃ group at the C2 position.[15]
Problem 2: Low or No Yield
Q6: My reaction yield is consistently low. What are the common causes and how can I optimize it?
A6: Low yields can stem from multiple factors related to reagents, conditions, or the substrate itself.
-
Reagent Quality and Stability: Trifluoromethylating reagents can be sensitive to air, moisture, or light.[12] Ensure you are using fresh or properly stored reagents. Some hypervalent iodine reagents degrade over time and should be stored in a refrigerator or freezer.[10]
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. For instance, some copper-catalyzed reactions show significantly better yields in DMA (dimethylacetamide) compared to DCM or THF.[14] Ensure the solvent is anhydrous if the reaction is moisture-sensitive.[11]
-
Temperature: The optimal temperature can vary widely. Some reactions require cooling (e.g., to -45 °C) for reagent addition, while others require heating to proceed efficiently. An optimization screen is recommended.
-
Atmosphere: Many reactions, especially those involving organometallic catalysts, are sensitive to oxygen and must be performed under an inert atmosphere (e.g., nitrogen or argon).[11]
-
-
Substrate Effects: The electronic properties of your indole substrate can significantly impact the yield. Electron-donating groups on the indole ring generally lead to higher yields in some methods, while electron-withdrawing groups can be less reactive.[15]
-
Catalyst/Initiator Issues: If using a catalyst or initiator, ensure it is active and used in the correct loading. For nucleophilic trifluoromethylation with TMSCF₃, the choice and amount of the fluoride initiator is key.[6]
Quantitative Data Summary
For researchers comparing methodologies, the following table summarizes conditions and yields for the C3-trifluoromethylation of 5-methoxyindole with various trifluoroacetophenones, demonstrating the substrate scope of a specific protocol.
Table 1: Substrate Scope for the Synthesis of Trifluoromethyl(indolyl)phenylmethanols Reaction of 5-methoxyindole (1a) with trifluoroacetophenones (2b-h).[13]
| Entry | Ketone Substituent (para-) | Product | Yield (%) |
| 1 | F (2b) | 3b | 97 |
| 2 | Cl (2c) | 3c | 92 |
| 3 | Br (2d) | 3d | 89 |
| 4 | Me (2e) | 3e | 98 |
| 5 | OMe (2f) | 3f | 93 |
| 6 | 2-furyl (2g) | 3g | 97 |
| 7 | 2-thienyl (2h) | 3h | 98 |
Experimental Protocols
Protocol 1: Catalyst-Free Direct C-H Trifluoromethylation with Togni's Reagent
This protocol describes a method for the direct trifluoromethylation of electron-rich indoles without a metal catalyst.[16]
-
Reagents:
-
Indole substrate (1.0 equiv)
-
Togni's Reagent (1.5 - 2.0 equiv)
-
Solvent (e.g., Dichloroethane - DCE, or Acetonitrile - MeCN)
-
-
Procedure:
-
To a reaction vial, add the indole substrate and the chosen solvent.
-
Add Togni's reagent to the solution.
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired trifluoromethylated indole.
-
Protocol 2: C2-Trifluoromethylation via Domino Reaction of 2-Alkynylanilines
This protocol outlines a domino trifluoromethylation/cyclization strategy for the synthesis of 2-(trifluoromethyl)indoles.[15]
-
Reagents:
-
N-protected 2-alkynylaniline (1.0 equiv)
-
Fluoroform-derived CuCF₃ reagent (2.0 equiv)
-
TMEDA (tetramethylethylenediamine) (2.0 equiv)
-
Solvent (e.g., DMF)
-
-
Procedure:
-
In a glovebox, add the N-protected 2-alkynylaniline, CuCF₃ reagent, and anhydrous DMF to an oven-dried reaction tube equipped with a stir bar.
-
Add TMEDA to the mixture.
-
Seal the tube and remove it from the glovebox.
-
Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the specified time (e.g., 24 hours).
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 2-(trifluoromethyl)indole.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 7. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 4-Bromo-6-(trifluoromethyl)-1H-indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent and adaptable methods for the synthesis of substituted indoles like this compound are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. The Leimgruber-Batcho synthesis is often preferred due to its mild reaction conditions and high yields for a variety of substituted indoles.[1][2]
Q2: I am observing a low yield in my Leimgruber-Batcho synthesis. What are the potential causes and solutions?
A2: Low yields in the Leimgruber-Batcho synthesis can stem from several factors. Incomplete formation of the intermediate enamine or inefficient reductive cyclization are common culprits. To address this, ensure anhydrous conditions during the enamine formation and consider optimizing the reducing agent and reaction conditions for the cyclization step. A summary of potential issues and solutions is provided in the troubleshooting guide below.
Q3: During the synthesis, I am getting multiple products, including debrominated and/or di-brominated species. How can I improve the selectivity?
A3: The formation of halogenated byproducts is a known challenge in indole synthesis. Debromination can occur under harsh reductive conditions, while over-bromination can be an issue if the brominating agent is too reactive or used in excess. Careful selection of a mild brominating agent and stoichiometric control are crucial. Protecting the indole nitrogen can also modulate the reactivity of the ring and prevent unwanted side reactions.
Q4: What is the best method for purifying the final product, this compound?
A4: Column chromatography is the most effective method for purifying this compound. Silica gel is a common stationary phase; however, due to the potential for degradation of electron-rich indoles on acidic silica, neutral or basic alumina can be a better alternative. For highly polar impurities, reversed-phase chromatography may also be effective.
Troubleshooting Guides
Issue 1: Low Yield in Leimgruber-Batcho Synthesis
Symptoms: The overall yield of this compound is significantly lower than expected. Thin-layer chromatography (TLC) analysis may show a faint product spot and the presence of unreacted starting material or multiple side products.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Enamine Formation | Ensure strictly anhydrous conditions. Use freshly distilled solvents. Increase the reaction time or temperature for the condensation of the o-nitrotoluene derivative with DMF-DMA and pyrrolidine. |
| Inefficient Reductive Cyclization | Optimize the choice and amount of reducing agent. Common options include Raney Nickel with hydrazine hydrate, palladium on carbon (Pd/C) with hydrogen gas, or tin(II) chloride.[2] The trifluoromethyl group can affect the reactivity, so a screening of reducing agents may be necessary. |
| Degradation of Product | The indole ring can be sensitive to strongly acidic or basic conditions and prolonged heating. Minimize reaction times and purify the product promptly after the reaction is complete. |
| Side Reactions | The presence of the electron-withdrawing trifluoromethyl group can influence the electron density of the aromatic ring, potentially leading to alternative reaction pathways. Careful control of reaction temperature and stoichiometry is critical. |
Troubleshooting Workflow for Low Yield in Leimgruber-Batcho Synthesis
References
Technical Support Center: Purification of Substituted Indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of substituted indoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Purity of Crude Product (Multiple Spots on TLC)
Q: My initial TLC of the crude reaction mixture shows multiple spots, including some close to my product's expected Rf. What are the likely impurities and how can I resolve this?
A: Multiple spots on a TLC plate are a common occurrence in indole synthesis. The impurities likely consist of unreacted starting materials, reagents, and by-products from side reactions.[1]
-
Unreacted Starting Materials: For instance, in a Fischer indole synthesis, the unreacted hydrazine starting material is polar and will typically have a low Rf value.[1]
-
Isomeric Products: The synthesis may have produced regioisomers with very similar Rf values, making separation challenging.[1]
Troubleshooting Steps:
-
Column Chromatography: This is the most common and effective method for separating the desired indole from various impurities.[1]
-
Stationary Phase: Standard silica gel is generally effective. However, if you observe streaking or color changes, which may indicate compound degradation, consider using silica gel deactivated with triethylamine (~1% in the eluent) or switching to a less acidic stationary phase like alumina.[1]
-
Mobile Phase (Eluent): Begin with a non-polar solvent system, such as a hexane/ethyl acetate mixture, and gradually increase the polarity.[2]
-
-
Recrystallization: If your crude product is a solid and has a relatively high purity ( >85-90%), recrystallization is an excellent method to obtain highly pure material.[1] It is crucial to select an appropriate solvent system where the indole is soluble at high temperatures but sparingly soluble when cold.[1]
-
Extraction: A simple acid-base extraction can be a useful initial workup step to remove bulk impurities. For example, an acid wash (e.g., 1M HCl) can remove unreacted basic hydrazine.[1] However, this is generally not sufficient for complete purification.[1]
Issue 2: Compound Degradation During Column Chromatography
Q: My substituted indole appears to be degrading on the silica gel column. What are my options?
A: The acidic nature of silica gel can cause the degradation of certain indole derivatives, particularly those that are electron-rich.[3]
Troubleshooting Steps:
-
Deactivate Silica Gel: Pre-treat the silica gel column with a mobile phase containing a small amount of a base, such as triethylamine, to neutralize the acidic sites.[2]
-
Use an Alternative Stationary Phase:
-
Test for Stability: Before running a column, you can test your compound's stability on a 2D TLC plate. Spot your compound in one corner, develop the plate, dry it, rotate it 90 degrees, and develop it again in the same solvent system. If the compound is unstable, you will see degradation products.[4]
Issue 3: Poor Chromatographic Separation (Peak Tailing or Co-elution)
Q: I'm observing significant peak tailing or my compounds are co-eluting during column chromatography. How can I improve the separation?
A: Peak tailing with basic indole derivatives is often due to strong interactions with acidic silanol groups on the silica surface.[5] Co-elution occurs when the chosen solvent system does not provide adequate resolution.
Troubleshooting Steps for Peak Tailing:
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier like triethylamine (TEA) or ammonia into your eluent can improve peak shape by competing for the active sites on the silica gel.[5]
-
Use High-Purity, End-Capped Columns: These columns have fewer residual silanol groups, which reduces secondary interactions.[5]
-
Adjust Mobile Phase pH: Using a buffered mobile phase can ensure your analyte is in a single ionic form, leading to sharper peaks.[5]
Troubleshooting Steps for Co-elution:
-
Optimize the Solvent System: Experiment with different solvent mixtures to improve the separation of your compounds on a TLC plate before running the column. Aim for a significant difference in Rf values.
-
Consider a Different Chromatographic Technique: If normal-phase chromatography is not effective, consider reversed-phase chromatography, which separates compounds based on different principles of polarity.[6]
Issue 4: Difficulty with Recrystallization
Q: I'm having trouble getting my substituted indole to crystallize. What should I do?
A: Several factors can inhibit crystallization, including the choice of solvent, the concentration of the solution, and the presence of impurities.[2]
Troubleshooting Steps:
-
If the compound "oils out" instead of crystallizing:
-
The solvent may be too nonpolar. Try a more polar solvent or a solvent mixture.[2]
-
Impurities may be inhibiting crystal formation. Attempt further purification by another method, like chromatography, to remove these impurities.[2]
-
Induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2]
-
-
If no crystals form upon cooling:
-
The compound may be too soluble in the chosen solvent. Concentrate the solution by slowly evaporating some of the solvent.[2]
-
Add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your crystallization solvent) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[2]
-
Cool the solution to a lower temperature in an ice bath or freezer.[2]
-
Data Presentation
Table 1: Comparison of Common Purification Techniques for Substituted Indoles
| Purification Technique | Typical Recovery Yield (%) | Typical Purity (%) | Key Applications & Considerations |
| Extraction & Crystallization | 57.5% | 99.5% | Effective for isolating indole from complex mixtures like wash oil.[7] |
| Solvent Extraction | 79.1% (indole recovery) | 73.3% (indole concentration) | A good initial step for concentrating the target compound from a crude mixture.[8][9] |
| Flash Column Chromatography | 85-95% | >95% | A versatile and widely used technique for purifying a broad range of substituted indoles.[10] |
| Recrystallization | 70-100% ("very good" recovery) | Can be very high (>99%) | Excellent for obtaining highly pure solid compounds, especially after initial purification by other methods.[1] |
| Preparative HPLC | 90-98% | >98% | Ideal for purifying polar compounds and for challenging separations of isomers or impurities with similar polarities.[10] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Substituted Indole
This protocol provides a general procedure for the purification of a moderately polar substituted indole derivative using flash column chromatography.
Materials:
-
Silica gel (high-purity, 230-400 mesh)
-
Glass chromatography column with a stopcock
-
Sand
-
Cotton or glass wool
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Crude substituted indole
-
TLC plates and developing chamber
-
Collection tubes or flasks
Procedure:
-
Select the Eluent: Using TLC, determine a solvent system that provides good separation of your target compound from impurities, with an Rf value for your product of approximately 0.2-0.35.
-
Pack the Column:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Load the Sample:
-
Dissolve the crude indole in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading."
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate.
-
If a gradient elution is required, start with the low-polarity solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
-
Collect and Analyze Fractions:
-
Collect the eluent in fractions.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified substituted indole.
-
Protocol 2: Recrystallization of a Substituted Indole
This protocol outlines the steps for purifying a solid substituted indole by recrystallization.
Materials:
-
Crude solid substituted indole
-
A suitable recrystallization solvent (or solvent pair)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Buchner funnel and vacuum flask
Procedure:
-
Choose a Solvent: The ideal solvent should dissolve the indole when hot but not when cold. Test small amounts of your compound in various solvents to find the best one.
-
Dissolve the Crude Product:
-
Place the crude indole in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the indole is completely dissolved.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool and Crystallize:
-
Collect the Crystals:
-
Dry the Crystals: Allow the crystals to air dry completely on the filter paper or in a desiccator.
Visualizations
References
- 1. LabXchange [labxchange.org]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Home Page [chem.ualberta.ca]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in Indole Functionalization
Welcome to the technical support center for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My indole alkylation is giving a mixture of N-1 and C-3 alkylated products. How can I improve the regioselectivity?
A1: The regioselectivity of indole alkylation is highly dependent on the reaction conditions. Generally, conditions that promote the formation of a "harder" indolide anion favor N-alkylation, while conditions leading to a "softer" anion tend to result in C-3 alkylation. Key factors to consider are the choice of base and solvent. Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) typically favor N-alkylation.[1][2] The solvent also plays a crucial role; for instance, in zinc-catalyzed N-alkylation, different solvents can significantly alter the product distribution.[1]
Q2: I'm observing significant dimerization and polymerization in my reaction. What is the cause and how can it be prevented?
A2: Indole dimerization and polymerization are common side reactions, especially under acidic conditions. The high electron density of the indole ring, particularly at the C-3 position, makes it susceptible to electrophilic attack, which can initiate a chain reaction. To minimize this, consider the following strategies:
-
Use Milder Reaction Conditions: Avoid strong acids whenever possible.
-
Employ Protecting Groups: Installing a protecting group on the indole nitrogen can reduce the nucleophilicity of the ring.
-
Optimize Reaction Time: Minimize the exposure of the indole to acidic conditions by optimizing the reaction duration.
Q3: My Friedel-Crafts acylation is giving poor yields and a mixture of products. How can I achieve selective C-3 acylation?
A3: Poor regioselectivity in Friedel-Crafts acylation (C-3 vs. N-1 and diacylation) is a frequent challenge. The high reactivity of the unprotected NH group can lead to N-acylation.[3] Using harsh Lewis acids like AlCl₃ can also cause side reactions and polymerization.[3] To favor C-3 acylation, consider using milder Lewis acids such as diethylaluminum chloride (Et₂AlCl) or metal triflates (e.g., Y(OTf)₃).[3][4] The choice of solvent is also important; ionic liquids have been shown to enhance C-3 selectivity.[3]
Q4: How can I functionalize the benzene ring (C4-C7) of the indole instead of the more reactive C2 or C3 positions?
A4: Functionalization of the less reactive C4-C7 positions on the benzene ring typically requires specific strategies to overcome the inherent reactivity of the pyrrole ring. The most common and effective approach is the use of a directing group installed at the N-1 or C-3 position. This group coordinates to the transition metal catalyst and directs the C-H activation to a specific C-H bond on the benzene ring. For example, a formyl group at the C-3 position can direct palladium-catalyzed arylation to the C-4 position.
Q5: My indole compound is degrading upon exposure to air and light. What is happening and how can I prevent it?
A5: Indoles are susceptible to oxidation, which can occur spontaneously upon exposure to air and light, leading to the formation of various oxidation products, including indoxyl, isatin, and oxindole.[5] This can result in the formation of colored impurities and degradation of the desired product. To prevent oxidation, it is advisable to store indole compounds under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures. During reactions, deoxygenating solvents and maintaining an inert atmosphere can also be beneficial.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Indole Alkylation (N-1 vs. C-3)
Symptoms:
-
Formation of a mixture of N-alkylated and C-3 alkylated indole.
-
Low yield of the desired isomer.
Troubleshooting Workflow:
Troubleshooting N/C-3 Alkylation Regioselectivity.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Base | The choice of base is critical. Strong, non-nucleophilic bases generally favor N-alkylation. For high N-1 selectivity, sodium hydride (NaH) in THF is a reliable combination.[6] |
| Suboptimal Solvent | The solvent can significantly influence the N/C ratio. Polar aprotic solvents like DMF often favor N-alkylation.[2] In some catalytic systems, the choice of solvent can completely switch the regioselectivity.[7] |
| Reaction Temperature | Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product.[2] |
| Nature of Alkylating Agent | Sterically hindered alkylating agents may preferentially react at the less hindered nitrogen atom. |
| Lack of Catalyst Control | For certain substrates, catalytic methods can provide excellent regiocontrol. Zinc-ProPhenol dinuclear complexes have been shown to efficiently catalyze the N-alkylation of indoles.[8] |
Issue 2: Indole Polymerization during Electrophilic Substitution
Symptoms:
-
Formation of a dark, insoluble tar-like substance.
-
Significant decrease in the yield of the desired product.
-
Complex mixture of oligomeric byproducts.
Mechanism of Acid-Catalyzed Polymerization:
Acid-catalyzed polymerization of indole.
Possible Causes and Solutions:
| Cause | Solution |
| Strongly Acidic Conditions | The use of strong Brønsted or Lewis acids can readily protonate the indole ring, initiating polymerization. Solution: Use milder acids or catalytic amounts of acids. For reactions like sulfonation, using a complex like SO₃-pyridine can prevent polymerization.[9] |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of polymerization. Solution: Conduct the reaction at a lower temperature, if feasible for the desired transformation. |
| Prolonged Reaction Time | Extended exposure to acidic conditions increases the likelihood of polymerization. Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| High Concentration | Higher concentrations of indole can favor intermolecular reactions leading to polymerization. Solution: Perform the reaction at a lower concentration. |
| Unprotected Indole Nitrogen | The free N-H can participate in protonation events, and the high electron density of the unprotected ring promotes electrophilic attack. Solution: Protect the indole nitrogen with an appropriate protecting group (e.g., Boc, Ts) to reduce the ring's nucleophilicity. |
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Zinc-Catalyzed N-Alkylation of Indole
| Entry | Solvent | Yield of N-Alkylated Product (%) | Yield of C-3 Alkylated Product (%) |
| 1 | THF | 61 | 11 |
| 2 | Toluene | - | - |
| 3 | CH₂Cl₂ | - | - |
| 4 | Dioxane | 84 (major product) | - |
| 5 | Ethyl Acetate | - | 56 (major product) |
Data adapted from literature reports.[1][7][8] Dashes indicate that specific quantitative data for that isomer was not provided in the source, though the major product was identified.
Table 2: Comparison of Lewis Acids for Friedel-Crafts C-3 Acylation of Indole
| Lewis Acid | Acylating Agent | Yield of C-3 Acylindole (%) | Reference |
| Et₂AlCl | Acetyl Chloride | 86 | [4] |
| Me₂AlCl | Acetyl Chloride | High Yield | [4] |
| AlCl₃ | Acetyl Chloride | Decomposition/Complex Mixture | [4] |
| Y(OTf)₃ | Acetic Anhydride | High Yield | [3] |
| Sc(OTf)₃ | Acetic Anhydride | High Yield | [3] |
| BF₃·OEt₂ | Maleimide | 78-88 | [10] |
Table 3: Common N-Protecting Groups for Indoles
| Protecting Group | Abbreviation | Stability | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Stable to base, nucleophiles, catalytic hydrogenation. Labile to strong acids. | TFA in CH₂Cl₂; HCl in dioxane; Microwave in TFE or HFIP.[11] |
| Tosyl (p-toluenesulfonyl) | Ts | Stable to strong acids, oxidizing agents. | Strong reducing agents (e.g., Na/NH₃); Strong base (e.g., NaOH, reflux). |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Stable to a wide range of non-fluoride conditions. | Fluoride sources (e.g., TBAF); Strong acids. |
| Phenylsulfonyl | PhSO₂ | Very stable. | Harsh conditions, such as strong reducing agents. |
| Pivaloyl | Piv | Stable to many conditions, protects N-1 and C-2 sterically. | LDA at 40-45 °C.[12] |
Experimental Protocols
Protocol 1: Regioselective C-3 Acylation of Indole using Diethylaluminum Chloride
Objective: To achieve selective acylation at the C-3 position of indole while minimizing N-acylation and other side reactions.[4]
Materials:
-
Indole
-
Acyl chloride (e.g., acetyl chloride)
-
Diethylaluminum chloride (Et₂AlCl) in a suitable solvent (e.g., hexanes)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard workup reagents (e.g., saturated aqueous NaHCO₃, brine, anhydrous MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add indole (1.0 equiv) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Et₂AlCl (1.1 equiv) to the stirred indole solution while maintaining the temperature at 0 °C.
-
After stirring for 15 minutes at 0 °C, add the acyl chloride (1.1 equiv) dropwise.
-
Allow the reaction mixture to stir at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: C-4 Arylation of 3-Formylindole using a Palladium Catalyst
Objective: To achieve regioselective C-H arylation at the C-4 position of 3-formylindole using a directing group strategy.[13]
Materials:
-
1H-Indole-3-carbaldehyde
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver trifluoroacetate (AgTFA)
-
Glycine
-
A mixture of acetic acid (AcOH) and hexafluoroisopropanol (HFIP) as the solvent
Procedure:
-
In an oven-dried reaction tube equipped with a magnetic stir bar, add 1H-indole-3-carbaldehyde (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), glycine (20 mol%), and AgTFA (1.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add the solvent mixture of AcOH and HFIP.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the required time, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 5. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophilic substitution at the indole [quimicaorganica.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.org [mdpi.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Palladium Catalysts for Indole Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed indole synthesis. The content is structured to address specific experimental issues with practical solutions, detailed protocols, and comparative data.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My palladium-catalyzed indole synthesis (e.g., Buchwald-Hartwig, Suzuki, Heck) is resulting in low or no product yield. What are the common causes and troubleshooting steps?
Answer:
Low yields are a frequent challenge and can originate from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach is crucial for diagnosis.
Common Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive.
-
Palladium Black Formation: Visual observation of black precipitate is a clear sign of catalyst aggregation and deactivation. This can be caused by inefficient ligands that fail to stabilize the palladium center.[1]
-
Solution: Increase ligand-to-metal ratio or switch to a bulkier, more electron-rich ligand (e.g., biarylphosphines like S-PHOS or XPhos) which can better stabilize the catalytic species.[2]
-
-
Air/Moisture Sensitivity: Many Pd(0) catalysts and ligands are sensitive to oxygen and moisture.
-
Solution: Ensure all reagents and solvents are anhydrous and properly degassed. Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Substrate-Induced Deactivation: Certain substrates, especially N-heterocycles, can displace the phosphine ligand, leading to dormant palladium complexes.[2]
-
Solution: Employ robust ligands like GPhos that resist displacement by coordinating substrates.[2]
-
-
-
Inefficient Oxidative Addition or Reductive Elimination: These are key steps in most cross-coupling catalytic cycles.
-
Problem: The oxidative addition of aryl halides to Pd(0) is often the rate-determining step, particularly for less reactive aryl chlorides.[3] Reductive elimination to form the C-N or C-C bond can also be slow.
-
Solution: Use electron-rich, bulky ligands to promote oxidative addition.[1] For slow reductive elimination, sometimes a more rigid or "wider bite-angle" ligand (like Xantphos) can be beneficial.
-
-
Incorrect Choice of Base or Solvent: The base is critical for the catalytic cycle (e.g., regenerating the amine in Buchwald-Hartwig). The solvent affects solubility and catalyst stability.
-
Solution: Screen a panel of bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, THF). Weak bases may not be effective, while overly strong bases can cause substrate/product degradation.
-
-
Poor Quality of Reagents: Impurities in starting materials, solvents, or reagents can poison the catalyst.
-
Solution: Use high-purity, anhydrous solvents and reagents. Verify the purity of starting materials by NMR or LC-MS.
-
Below is a logical workflow to troubleshoot low-yield reactions.
Question 2: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
Answer:
Byproduct formation often competes with the desired product pathway. Common side reactions include hydrodehalogenation (replacement of the halide with hydrogen), homocoupling of starting materials, or reaction at an undesired position on the indole ring.
Strategies to Improve Selectivity:
-
Hydrodehalogenation/Homocoupling: These side reactions are often more prevalent at higher temperatures or when the main catalytic cycle is slow.
-
Solution: Lowering the reaction temperature can sometimes suppress these pathways. A more active catalyst system (e.g., by changing the ligand) that accelerates the desired cross-coupling can also outcompete side reactions.
-
-
Regioselectivity (e.g., C-2 vs. C-3 Arylation): The inherent reactivity of the indole ring favors electrophilic attack at the C-3 position. However, many palladium-catalyzed C-H activation/arylation reactions show a high preference for the C-2 position.[3]
-
Mechanism Insight: This C-2 selectivity is often rationalized by an electrophilic palladation at C-3, followed by a 1,2-migration of palladium to the C-2 position before C-H activation.[3]
-
Solution: The choice of ligand and reaction conditions is critical. For direct arylation, switching from a phosphine ligand to an N-heterocyclic carbene (NHC) ligand can sometimes alter selectivity.[3] Modifying the protecting group on the indole nitrogen can also influence the electronic and steric environment, thus directing the reaction to a different position.
-
Table 1: Ligand and Base Effects on a Palladium-Catalyzed Heck Cyclization for Indole Synthesis
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Yield (Product) | Yield (Side-Product) |
| 1 | Pd(OAc)₂ (5) | P(4-MeOPh)₃ (20) | Cs₂CO₃ (2) | Toluene | 71% | 7% |
| 2 | Pd(OAc)₂ (5) | P(4-MeOPh)₃ (25) | Cs₂CO₃ (2) | Toluene | 51% | 14% |
| 3 | Pd(OAc)₂ (5) | PPh₃ (20) | Cs₂CO₃ (2) | Toluene | 45% | 15% |
| 4 | Pd(OAc)₂ (5) | dppf (10) | Cs₂CO₃ (2) | Toluene | 30% | 21% |
| 5 | Pd(OAc)₂ (5) | P(4-MeOPh)₃ (20) | K₂CO₃ (2) | Toluene | 62% | 11% |
| 6 | Pd(OAc)₂ (5) | P(4-MeOPh)₃ (20) | Cs₂CO₃ (2) | Dioxane | 55% | 18% |
Data adapted from a study on ortho-amination/ipso-Heck cyclization.[4] This table illustrates how changing the ligand, its ratio to palladium, the base, and the solvent can significantly impact the yield and selectivity.
Question 3: How do I select the optimal palladium catalyst and ligand for my specific indole synthesis?
Answer:
There is no single "best" catalyst system; the optimal choice depends heavily on the specific reaction type (e.g., Suzuki, Buchwald-Hartwig, Heck) and the nature of your substrates (e.g., sterically hindered, electron-rich/poor).
General Guidelines for Selection:
-
For C-N Bond Formation (Buchwald-Hartwig Amination):
-
Aryl Chlorides/Bromides: Often require bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to facilitate the difficult oxidative addition step.
-
Primary Amines & N-Heterocycles: These can be challenging substrates. Ligands like GPhos have been specifically designed to resist deactivation by these substrates.[2]
-
-
For C-C Bond Formation (Suzuki, Heck):
-
Suzuki Coupling: A wide range of ligands are effective. For coupling with bromoindoles, Pd(PPh₃)₄ is a classic and often effective choice.[5] For more challenging substrates, bulky monophosphine ligands or specialized catalysts may be necessary. The choice of boronic acid vs. boronic ester and whether the indole is the halide or boron partner can dramatically affect yield.[6]
-
Heck Coupling: The choice of ligand can influence both reactivity and regioselectivity. Electron-rich phosphines are often used.[4] In some cases, ligandless conditions with Pd(OAc)₂ or in situ generated palladium nanoparticles can be highly effective, particularly for intramolecular reactions.[7]
-
The following decision tree provides a starting point for catalyst selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Troubleshooting Regioselectivity in Indole Substitution
Welcome to the technical support center for troubleshooting regioselectivity in indole substitution. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide answers to frequently asked questions during the functionalization of indoles.
Frequently Asked Questions (FAQs)
Q1: Why does electrophilic aromatic substitution on an unsubstituted indole preferentially occur at the C3 position?
A1: Electrophilic attack at the C3 position of the indole ring is kinetically favored because it proceeds through a more stable cationic intermediate (σ-complex).[1][2][3] In this intermediate, the positive charge is delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the benzene ring.[1][2][3] Conversely, attack at the C2 position leads to an intermediate where the aromaticity of the benzene ring is lost in some resonance structures, rendering it less stable.[1][3] This inherent electronic preference makes the C3 position the most nucleophilic and reactive towards electrophiles.[1]
Q2: My reaction is not selective and I'm getting a mixture of C2 and C3 substituted products. What are the common causes and how can I improve C3 selectivity?
A2: A lack of selectivity in electrophilic substitution can arise from several factors, including harsh reaction conditions or the nature of the electrophile. To enhance C3 selectivity:
-
Use Milder Conditions: Strongly acidic conditions can lead to protonation at C3, which deactivates the pyrrole ring towards further electrophilic attack and can sometimes lead to substitution on the benzene ring or polymerization.[3] Using non-acidic reagents, for instance, benzoyl nitrate instead of nitric/sulfuric acid for nitration, can improve C3 selectivity.[3]
-
Choice of Electrophile: Highly reactive electrophiles may exhibit lower regioselectivity. Screening different electrophilic reagents can sometimes improve the outcome.
-
Protecting the Nitrogen: While often used to direct to other positions, certain N-protecting groups can modulate the reactivity of the indole ring and in some cases, reinforce the inherent C3 preference depending on the reaction type. However, electron-withdrawing protecting groups can decrease the nucleophilicity of the C3 position.[4][5]
Q3: I need to achieve selective functionalization at the C2 position. What are the most effective strategies?
A3: Overcoming the intrinsic preference for C3 attack to achieve C2 functionalization is a common challenge. Effective strategies include:
-
Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.[1]
-
Using Directing Groups: Attaching a directing group to the indole nitrogen (N1) is a powerful strategy. These groups can sterically block other positions and, more importantly, facilitate metalation and subsequent functionalization at the C2 position.[1][6][7] Common directing groups include amides, carbamates, and pyridyl or pyrimidyl groups.[1][6][8][9]
-
Transition-Metal Catalysis: Palladium, rhodium, and iridium catalysts are frequently employed to direct C-H activation to the C2 position.[1][6][10][11] The choice of ligand and reaction conditions is critical for achieving high C2 selectivity.[1][10] For instance, in some palladium-catalyzed arylations, specific ligands can override the inherent C3 preference.[10]
Q4: How can I functionalize the benzene ring of the indole (C4, C5, C6, or C7)?
A4: Functionalization of the benzenoid ring is more challenging due to the higher reactivity of the pyrrole moiety.[6][11] However, several methods have been developed:
-
Blocking C2 and C3: If both the C2 and C3 positions are blocked, electrophilic substitution may occur on the benzene ring, often at C6.[3]
-
Directed C-H Activation: The most effective modern approach is the use of directing groups on the indole nitrogen in conjunction with transition-metal catalysis.[11] Different directing groups can steer the functionalization to specific positions on the benzene ring. For example, certain directing groups can favor C7 functionalization in palladium-catalyzed arylations.[11] The choice of the directing group and the catalytic system is crucial for controlling the regioselectivity.[8][9]
Q5: My N-protecting group is affecting the regioselectivity of my reaction in an unexpected way. How do I troubleshoot this?
A5: The N-protecting group has a profound electronic and steric influence on the regioselectivity.
-
Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl, acyl) decrease the electron density of the pyrrole ring, making it less reactive towards electrophiles.[4][5] This can sometimes alter the preferred site of attack. For instance, a decrease in C3 nucleophilicity can favor functionalization at other positions.[4][5] In contrast, electron-donating groups (e.g., alkyl) can enhance the reactivity of the pyrrole ring.
-
Steric Effects: Bulky N-protecting groups can sterically hinder the C2 and C7 positions, potentially favoring substitution at other sites.
-
Directing Capabilities: As mentioned, many N-substituents are not merely protecting groups but active directing groups in metal-catalyzed reactions. If you are not intending to use a directing group strategy, consider a simple alkyl or benzyl protecting group. If you are, the choice of directing group is paramount for achieving the desired regioselectivity.
Troubleshooting Guides
Case Study 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation
Problem: A researcher is attempting a direct C-H arylation of N-methylindole with an aryl halide and observes a mixture of C2 and C3-arylated products, with the C3 isomer being predominant, contrary to the desired C2 product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor C2 selectivity in Pd-catalyzed arylation.
Possible Solutions & Rationale:
-
Ligand Modification: In "ligand-free" palladium-catalyzed systems, the inherent C3 reactivity can dominate. The addition of specific ligands, such as 4,5-diazafluoren-9-one or 2,2'-bipyrimidine, has been shown to switch the selectivity from C2 to C3, indicating that the absence of such ligands, or the use of others, can favor C2.[10] The choice of ligand can fundamentally alter the regioselectivity-determining step of the catalytic cycle.[12]
-
Base Selection: The choice of base can be critical. For direct arylation of free (NH)-indole, a switch from C2 to C3 arylation was achieved by changing the magnesium base, suggesting that for N-alkylindoles, the base could also play a crucial role in modulating the reactivity and selectivity.[13]
-
Employ a Directing Group: The most robust strategy for C2-selectivity is often to replace the N-methyl group with a removable directing group.[6][7] Groups like N-pyrimidyl are known to be critical for directing catalysis to the C2 position.[10]
Data Presentation: Catalyst-Controlled Regioselectivity in Indole Arylation
| Entry | N-Substituent | Catalyst System | Ligand | Outcome | Reference |
| 1 | Phenylsulfonyl | Pd(OTs)₂ | None | C2-Arylation (>10:1) | [10] |
| 2 | Phenylsulfonyl | Pd(OTs)₂ | 4,5-diazafluoren-9-one | C3-Arylation (>10:1) | [10] |
| 3 | (NH)-indole | Pd(OAc)₂ / PPh₃ | PPh₃ | C2-Arylation | [13] |
| 4 | (NH)-indole | Pd(OAc)₂ / IMes | IMes | C3-Arylation | [13] |
Case Study 2: Unexpected C5-Substitution in an Intramolecular Friedel-Crafts Reaction
Problem: A researcher is attempting an intramolecular Friedel-Crafts acylation on a 4-substituted indole tethered to a carboxylic acid derivative, expecting cyclization at the C3 position, but obtains the C5-cyclized product as the major isomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected C5-cyclization in Friedel-Crafts reactions.
Possible Solutions & Rationale:
-
Modify the N-Protecting Group: An electron-withdrawing protecting group on the indole nitrogen can decrease the nucleophilicity of the C3 position, thereby favoring the formation of the 4,5-fused product.[4][5] Switching to an N-H, N-alkyl, or other electron-donating group can increase the nucleophilicity of C3 and favor cyclization at that position.[4]
-
Screen Acid Catalysts and Conditions: The choice of acid catalyst can influence the regioselectivity. For some substrates, protic acids might favor C3 cyclization, while strong Lewis acids might favor C5. The kinetic preference for C5 cyclization can be more dominating under certain conditions.[4]
-
Tether and Ring Size Considerations: The length and flexibility of the tether connecting the electrophilic center to the indole ring play a crucial role. The formation of a six-membered ring is often thermodynamically favored over a five-membered ring, and this can dictate the position of cyclization.
Experimental Protocols
Protocol 1: General Procedure for C2-Selective Acylation using a Directing Group
This protocol is a representative example for the rhodium-catalyzed C2-acylation of an indole bearing an N,N-dimethyl carbamoyl directing group with an aldehyde.[6]
-
Materials: N,N-dimethylcarbamoyl-protected indole (1.0 equiv), aldehyde (2.0 equiv), [Rh(cod)Cl]₂ (2.5 mol%), BINAP (5.0 mol%), and anhydrous 1,2-dichloroethane (DCE).
-
Reaction Setup: To an oven-dried Schlenk tube, add the protected indole, [Rh(cod)Cl]₂, and BINAP.
-
Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add anhydrous DCE, followed by the aldehyde via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the C2-acylated indole.
Protocol 2: General Procedure for Ligand-Controlled C3-Selective Arylation
This protocol is a representative example for the palladium-catalyzed C3-arylation of N-phenylsulfonyl indole.[10]
-
Materials: N-phenylsulfonyl indole (1.0 equiv), aryl boronic acid (2.0 equiv), Pd(OTs)₂ (5 mol%), 4,5-diazafluoren-9-one (10 mol%), oxidant (e.g., O₂ balloon), and anhydrous solvent (e.g., toluene).
-
Reaction Setup: To an oven-dried flask, add the N-phenylsulfonyl indole, aryl boronic acid, Pd(OTs)₂, and 4,5-diazafluoren-9-one ligand.
-
Atmosphere: Fit the flask with a reflux condenser and an oxygen-filled balloon.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction Conditions: Heat the reaction mixture at 100-120 °C for 12-24 hours under an oxygen atmosphere.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Signaling Pathways and Logical Relationships
Factors Influencing Regioselectivity in Indole Substitution
Caption: Key factors determining the regioselectivity of indole substitution reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]
- 5. Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Controlling selectivity in N-heterocycle directed borylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole | Semantic Scholar [semanticscholar.org]
- 12. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
overcoming solubility issues of 4-Bromo-6-(trifluoromethyl)-1H-indole
Welcome to the technical support center for 4-Bromo-6-(trifluoromethyl)-1H-indole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of this compound that influence its solubility?
A1: The solubility of this compound is primarily influenced by two key structural features: the indole ring and the trifluoromethyl group. The indole ring system is largely hydrophobic, which tends to decrease aqueous solubility.[1] Additionally, the trifluoromethyl (-CF3) group, while enhancing metabolic stability and membrane permeability, also significantly increases the lipophilicity of the molecule.[2][3][4] This increased lipophilicity favors solubility in non-polar organic solvents over aqueous solutions.
Q2: I am having difficulty dissolving this compound in aqueous buffers for my biological assays. What are my initial options?
A2: When direct dissolution in aqueous buffers is unsuccessful, the recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of compounds.[1] This stock solution can then be serially diluted into your aqueous assay medium. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid impacting the biological assay.[1]
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH modification can be an effective strategy if the molecule has ionizable groups.[1] The nitrogen atom in the indole ring has a pKa, and its protonation state is dependent on the pH of the solution. For weakly basic compounds, lowering the pH can lead to protonation and a subsequent increase in aqueous solubility.[1] Conversely, if the molecule possesses an acidic moiety, increasing the pH can enhance solubility.[1] It is advisable to determine the pKa of the compound to optimize the pH for dissolution.
Q4: What are co-solvents and surfactants, and how can they help with solubility?
A4: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of hydrophobic compounds.[1][5] Common examples include ethanol and polyethylene glycol (PEG 400).[1] Surfactants, such as Tween® 80 or Polysorbate 80, are molecules that can form micelles in aqueous solutions.[1] These micelles can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in the aqueous phase.[1]
Troubleshooting Guides
Issue: Compound precipitates from solution upon dilution of a DMSO stock into an aqueous buffer.
This is a frequent challenge that arises when the final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility, even with a small percentage of DMSO.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C (Example Data) |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| N,N-Dimethylformamide (DMF) | > 50 |
| Ethanol | ~10-20 |
| Methanol | ~5-10 |
| Acetonitrile | ~2-5 |
| Water | < 0.1 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 |
Note: The values presented in this table are for illustrative purposes only and should be experimentally determined for the specific batch of the compound being used.
Experimental Protocols
Protocol for Preparing a Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Enhancing Aqueous Solubility using a Co-solvent
-
Prepare Co-solvent Buffer: Prepare your desired aqueous buffer (e.g., PBS) and add the co-solvent of choice (e.g., ethanol) to a final concentration of 5-10% (v/v).
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in the chosen co-solvent (e.g., 10 mg/mL in 100% ethanol).
-
Dilution: Serially dilute the stock solution into the co-solvent-containing buffer to achieve the desired final working concentration.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, further optimization of the co-solvent concentration may be necessary.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general logical relationship for approaching solubility enhancement.
Caption: Logical workflow for solubility enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indole
Welcome to the technical support center for the synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indole. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful scale-up of this important indole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted indoles like this compound?
A1: Several classical and modern methods are available for indole synthesis. The most common include the Fischer, Leimgruber-Batcho, and Bartoli indole syntheses. For multisubstituted indoles such as the target compound, a modern approach involving the construction of a suitably substituted aniline followed by the formation of the pyrrole ring is often preferred. This typically involves a Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization.
Q2: I am having trouble with the Sonogashira coupling step. What are the critical parameters to control for a successful reaction?
A2: The Sonogashira coupling is a powerful C-C bond-forming reaction, but its success is sensitive to several factors. Key parameters include the choice of palladium catalyst and copper co-catalyst, the base, the solvent, and the reaction temperature. It is crucial to maintain anaerobic conditions to prevent the homocoupling of the alkyne (Glaser coupling).[1] The reactivity of the aryl halide is also important, with iodides being more reactive than bromides.[1]
Q3: My indole cyclization is giving a low yield. What are the likely causes?
A3: Low yields in the cyclization of 2-ethynylanilines can be due to several factors. Incomplete reaction, side reactions, or degradation of the product can all contribute. The choice of catalyst (e.g., copper or rhodium salts) and reaction conditions are critical. For some substrates, N-protection of the aniline with an electron-withdrawing group may be necessary to facilitate the cyclization.[2] The reaction temperature and time should also be carefully optimized.
Q4: What are the best practices for purifying the final product, this compound?
A4: Purification of halogenated indole derivatives can often be achieved by column chromatography on silica gel. A gradient of hexane and ethyl acetate is a common eluent system. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material. It is advisable to monitor the purification process by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Q5: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A5: Standard laboratory safety precautions should always be followed. Many of the reagents used in this synthesis are toxic, flammable, or corrosive. For example, organometallic reagents like those used in the Sonogashira coupling are sensitive to air and moisture. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis of this compound. The proposed synthetic route involves three main stages: 1) Synthesis of the aniline precursor, 2) Sonogashira coupling, and 3) Intramolecular cyclization.
Stage 1: Synthesis of 3-Bromo-5-(trifluoromethyl)aniline
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of brominated product | Incomplete bromination. | - Increase reaction time or temperature. - Use a more reactive brominating agent. |
| Formation of di- or poly-brominated byproducts. | - Use a milder brominating agent (e.g., N-bromosuccinimide). - Control the stoichiometry of the brominating agent carefully. - Perform the reaction at a lower temperature. | |
| Difficult purification | Presence of starting material and multiple brominated isomers. | - Optimize reaction conditions to favor the formation of the desired isomer. - Employ careful column chromatography for separation. |
Stage 2: Sonogashira Coupling of 3-Bromo-5-(trifluoromethyl)aniline with an Acetylene Source
| Problem | Potential Cause | Recommended Solution(s) |
| No reaction or low conversion | Inactive catalyst. | - Use a fresh batch of palladium and copper catalysts.[1] - Ensure the palladium catalyst is in the active Pd(0) state. |
| Poor quality of reagents or solvents. | - Use high-purity, anhydrous solvents and reagents.[1] - Degas the solvent thoroughly before use.[1] | |
| Inappropriate reaction temperature. | - For aryl bromides, heating is often required.[1] Optimize the temperature based on the specific substrates. | |
| Formation of Glaser coupling byproduct (alkyne homocoupling) | Presence of oxygen. | - Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1] - Consider a copper-free Sonogashira protocol.[1] |
| Decomposition of the catalyst (formation of palladium black) | High reaction temperature or impurities. | - Lower the reaction temperature. - Use purified reagents and solvents.[1] |
Stage 3: Intramolecular Cyclization to this compound
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of indole | Inefficient cyclization. | - Screen different catalysts (e.g., Cu(II) salts, Rhodium complexes).[3][4][5] - Optimize the reaction solvent and temperature. |
| N-H activation is insufficient. | - Consider protecting the aniline nitrogen with an electron-withdrawing group (e.g., tosyl or mesyl) to increase its acidity.[2] | |
| Formation of polymeric byproducts | High concentration of reactive intermediates. | - Perform the reaction at a higher dilution to favor intramolecular cyclization. |
| Product degradation | Harsh reaction conditions. | - Use milder reaction conditions (e.g., lower temperature, weaker base). |
Experimental Protocols
The following is a plausible multi-step experimental protocol for the synthesis of this compound. This protocol is based on established synthetic methodologies for similar compounds.
Step 1: Synthesis of 3-Bromo-5-(trifluoromethyl)aniline
This step involves the bromination of 3-(trifluoromethyl)aniline.
Reagents and Materials:
-
3-(Trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-(trifluoromethyl)aniline in DMF in a round-bottom flask.
-
Slowly add a solution of NBS (1.0 equivalent) in DMF to the aniline solution at room temperature with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 3-Bromo-2-ethynyl-5-(trifluoromethyl)aniline (via Sonogashira Coupling)
This step involves the coupling of the aniline from Step 1 with a protected acetylene, followed by deprotection.
Reagents and Materials:
-
3-Bromo-5-(trifluoromethyl)aniline
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Tetrabutylammonium fluoride (TBAF)
Procedure:
-
To a solution of 3-bromo-5-(trifluoromethyl)aniline in degassed THF and TEA, add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.
-
Add trimethylsilylacetylene and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the TMS-protected alkyne.
-
Dissolve the purified TMS-protected alkyne in THF and treat with TBAF at room temperature to remove the silyl group.
-
After the deprotection is complete (monitored by TLC), quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer and concentrate to yield 3-bromo-2-ethynyl-5-(trifluoromethyl)aniline.
Step 3: Intramolecular Cyclization to this compound
This step involves the cyclization of the 2-ethynylaniline from Step 2.
Reagents and Materials:
-
3-Bromo-2-ethynyl-5-(trifluoromethyl)aniline
-
Copper(II) acetate (Cu(OAc)₂)
-
Methanol/Water solvent mixture
-
1-Ethylpiperidine
Procedure:
-
Dissolve 3-bromo-2-ethynyl-5-(trifluoromethyl)aniline in a mixture of methanol and water.[3]
-
Add a catalytic amount of Cu(OAc)₂ and 1-ethylpiperidine.[3]
-
Stir the reaction mixture at room temperature until the cyclization is complete (monitor by TLC).[3]
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Summary of Reaction Conditions for Key Steps
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Reaction Time | Reported Yield Range |
| 1 | Bromination | 3-(Trifluoromethyl)aniline, NBS | DMF | Room Temp. | 2-4 hours | 70-85% |
| 2 | Sonogashira Coupling | 3-Bromo-5-(trifluoromethyl)aniline, TMS-acetylene, Pd/Cu catalyst | THF/TEA | Reflux | 12-24 hours | 60-80% |
| 3 | Cyclization | 3-Bromo-2-ethynyl-5-(trifluoromethyl)aniline, Cu(OAc)₂ | MeOH/H₂O | Room Temp. | 4-8 hours | 75-90% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Mild and efficient cyclization reaction of 2-ethynylaniline derivatives to indoles in aqueous medium [organic-chemistry.org]
- 4. Rhodium-Catalyzed Cyclization of 2-Ethynylanilines in the Presence of Isocyanates: Approach toward Indole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refinement of Reaction Conditions for Bromoindole Coupling
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals engaged in the cross-coupling of bromoindoles.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions with bromoindole substrates.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with bromoindole is resulting in a low yield. What are the most common causes?
Low yields in cross-coupling reactions involving bromoindoles can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, and the purity of starting materials.[1] The indole nitrogen can sometimes coordinate to the palladium catalyst, leading to inhibition.[1] Additionally, issues with ligand stability, solvent purity, and the choice of base can all negatively impact the reaction's efficiency.
Q2: I am observing the formation of palladium black in my reaction. What does this signify and how can I prevent it?
The formation of palladium black indicates the aggregation of Pd(0) species, which is a deactivated form of the catalyst.[1] This can be triggered by high temperatures, the absence of a stabilizing ligand, or the presence of impurities in the reaction mixture.[1] To prevent this, consider the following:
-
Use a stabilizing phosphine ligand: Ligands are crucial for stabilizing the Pd(0) catalyst.[1]
-
Avoid excessive temperatures: High heat can promote catalyst decomposition.[1]
-
Ensure pure reagents and solvents: Impurities and oxygen can lead to catalyst deactivation. It is highly recommended to degas solvents by sparging with an inert gas like argon or nitrogen.[1]
Q3: Could the bromoindole substrate itself be the source of the problem?
Yes, the indole substrate can sometimes act as a catalyst poison.[1] The nitrogen atom in the indole ring can coordinate with the palladium catalyst, potentially inhibiting its activity.[1] Ensuring the high purity of the bromoindole through methods like recrystallization can help mitigate this issue.[1]
Q4: How critical is the choice of phosphine ligand for the reaction?
The phosphine ligand plays a critical role in the success of the coupling reaction. It stabilizes the palladium catalyst and influences its reactivity.[1] The choice of ligand can affect both the chemoselectivity and regioselectivity of the reaction. For challenging substrates, modern Buchwald-type ligands such as SPhos and XPhos may be beneficial.[2]
Q5: What is the role of the base in the coupling reaction, and which one should I choose?
The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction.[2] Commonly used bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[2][3] For more challenging couplings, stronger bases like cesium carbonate may be required.[2]
Q6: I am observing significant debromination of my starting material. How can I prevent this?
Debromination is a common side reaction. The acidic N-H proton of the indole can be deprotonated by the base, increasing the electron density of the indole ring and making the C-Br bond more susceptible to reductive cleavage.[2] To prevent this, consider the following:
-
N-Protection: Protecting the indole nitrogen with groups like Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxy)methyl can prevent deprotonation, leading to cleaner reactions and higher yields.[2]
-
Avoid Hydride Sources: Impurities in solvents or the use of certain alcohols can act as hydride sources. Using high-purity, anhydrous solvents is crucial.[2]
Q7: My TLC plate shows multiple side products. What are they likely to be, and how can I minimize them?
Besides debromination, other common side reactions include:
-
Homocoupling: This results in a biaryl compound formed from the coupling of two boronic acid molecules in a Suzuki reaction. It is often promoted by the presence of oxygen or high catalyst loadings.[2] To minimize this, ensure your reaction mixture and solvents are thoroughly degassed and consider slightly reducing the catalyst loading.[2]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[2] Using high-quality, fresh boronic acid or a boronic ester (e.g., a pinacol ester) can suppress this side reaction.[2]
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for various coupling reactions involving bromoindole and related heterocyclic scaffolds. These can serve as a starting point for your own reaction optimization.
Table 1: Suzuki-Miyaura Coupling Conditions for Bromoindoles
| Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5,7-dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 91 |
| 5,7-dibromo-3-formylindole | Indole-5-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 77 |
| 6-Chloroindole | Phenylboronic acid | XPhos-Pd-G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 |
| Boc-protected 3-bromoindole | p-tolylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 |
Data compiled from multiple sources.[4]
Table 2: Buchwald-Hartwig Amination Conditions
| Bromo-Heterocycle | Amine | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromoindole | Aniline | [Pd(tBu-XPhos)G1] (2) | tBu-XPhos | K₂CO₃ | THF/H₂O (1:1) | 65 | 16 | 85[5] |
| 5-Bromotryptophan | Aniline | [Pd(tBu-XPhos)G1] (2) | tBu-XPhos | K₂CO₃ | THF/H₂O (1:1) | 100 (MW) | 1.5 | 56[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Bromoindoles
This protocol is a generalized procedure and may require optimization for specific substrates.[4]
-
Preparation: To a flame-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the bromoindole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), ligand (if required), and base (e.g., K₂CO₃, 2.0 equiv.).[3][6]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes. This can be done by evacuating and backfilling the vessel three times.[6]
-
Solvent Addition: Add the degassed solvent(s) via syringe. Common solvent systems include 1,4-dioxane/water or THF/water, often in a 4:1 ratio.[2][6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: General experimental workflow for bromoindole cross-coupling reactions.
Caption: Troubleshooting flowchart for low-yield bromoindole coupling reactions.
Caption: Simplified catalytic cycle for a generic cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Stability of Trifluoromethylated Heterocycles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the stability of trifluoromethylated heterocycles.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl (-CF3) group so common in pharmaceuticals and agrochemicals?
A1: The trifluoromethyl group is a valuable substituent in medicinal and agricultural chemistry for several key reasons. The carbon-fluorine bond is exceptionally strong, which often imparts high metabolic and chemical stability to the parent molecule.[1] Additionally, its strong electron-withdrawing nature and high lipophilicity can enhance a compound's binding affinity to biological targets, improve membrane permeability, and increase bioavailability.[1]
Q2: What are the most common decomposition pathways for trifluoromethylated heterocycles?
A2: While generally considered stable, the trifluoromethyl group on a heterocyclic ring can be susceptible to degradation under certain conditions. The most common pathways include:
-
Hydrolysis: Particularly under basic conditions, the -CF3 group can undergo hydrolysis to form a carboxylic acid (-COOH) and release fluoride ions.[1] This has been observed, for example, in trifluoromethylphenols which convert to their corresponding hydroxybenzoic acids.[1] The pH of the solution is a major determinant in the stability of drugs prone to hydrolytic decomposition.[2]
-
Photodegradation: Exposure to light, especially UV light, can induce decomposition. For example, 4-(trifluoromethyl)phenol has been shown to degrade into trifluoroacetic acid upon photolysis.[1]
-
Defluorination: The cleavage of C-F bonds can be promoted by certain reagents or conditions, such as strong acids or photoredox catalysis.
-
Ring Opening: For strained heterocycles like trifluoromethyl-substituted aziridines, nucleophilic attack can lead to the opening of the heterocyclic ring. The efficiency of these reactions depends on the nature of the substituents on the ring, the nucleophile, and the reaction conditions.[3]
Q3: How does the position of the -CF3 group on the heterocycle affect its stability?
A3: The position of the trifluoromethyl group can significantly influence the electronic properties of the heterocycle, thereby affecting its stability. For instance, in pyridines, a -CF3 group at the 2- or 4-position can make the ring more susceptible to nucleophilic aromatic substitution at other positions. The electron-withdrawing nature of the -CF3 group can also influence the pKa of the heterocycle, which in turn affects its solubility and stability at different pH values.
Q4: Are N-trifluoromethyl (N-CF3) heterocycles stable?
A4: The stability of N-CF3 compounds varies depending on the nature of the nitrogen atom. N-trifluoromethyl amines are often prone to hydrolysis. However, N-trifluoromethyl azoles have demonstrated excellent aqueous stability.[4] Compared to their N-methyl analogs, N-trifluoromethyl azoles exhibit higher lipophilicity and can show increased metabolic stability.[4]
Q5: What are the best practices for storing trifluoromethylated heterocycles?
A5: Proper storage is crucial to prevent degradation. General recommendations include:
-
Protection from Light: Store in amber vials or in the dark to prevent photodegradation.
-
Inert Atmosphere: For compounds sensitive to air or moisture, store under an inert atmosphere (e.g., argon or nitrogen).
-
Low Temperature: Refrigeration or freezing can slow down decomposition pathways.
-
Neutral pH: If in solution, ensure the pH is neutral and buffered, as acidic or basic conditions can promote hydrolysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and handling of trifluoromethylated heterocycles.
| Problem | Possible Causes | Solutions & Recommendations |
| Low or no conversion of starting material during a fluorination reaction. | - Inactive fluorinating reagent due to moisture.- Sub-optimal reaction temperature.- Incompatible solvent. | - Use freshly opened or properly stored anhydrous reagents.- Screen a range of temperatures; some reactions require heat while others may decompose at elevated temperatures.[5]- Ensure the solvent is compatible with the fluorinating agent. Acetonitrile is a common choice, but compatibility should always be verified.[5] |
| Reaction mixture turns dark brown or black. | - Decomposition of the starting material or product.- Reaction with an incompatible solvent.- Formation of polymeric byproducts. | - Lower the reaction temperature.- Ensure the reaction is performed under an inert atmosphere if the compounds are air-sensitive.- Check for solvent compatibility; for example, some electrophilic fluorinating agents can react exothermically with DMF, pyridine, or DMSO.[5] |
| Unexpected peaks in 19F NMR spectrum. | - Presence of regioisomers.- Formation of degradation products (e.g., fluoride ion or trifluoroacetic acid).- Impurities from the starting materials or reagents. | - Use 2D NMR techniques (e.g., NOESY, HMBC) to distinguish between regioisomers.[6]- Compare the spectrum to a freshly prepared sample and consider spiking with suspected degradation products.- Analyze starting materials for impurities. |
| Difficulty in purifying the product by column chromatography. | - The compound is unstable on silica gel.[7]- Co-elution of impurities with similar polarity.[7]- The introduction of fluorine has significantly altered the polarity. | - Minimize the time on the column by using flash chromatography.[7]- Consider alternative stationary phases like alumina or reverse-phase silica (C18).[7]- Optimize the eluent system using TLC.- For regioisomers, preparative HPLC or SFC may be necessary.[7] |
| Mass spectrometry data is difficult to interpret. | - Lack of a clear molecular ion peak due to extensive fragmentation.- Complex fragmentation patterns characteristic of trifluoromethylated compounds. | - Use a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) to observe the molecular ion.- High-resolution mass spectrometry (HRMS) can help determine the elemental composition of fragments.[8]- Compare the fragmentation pattern with known pathways for similar structures. The loss of neutral fragments like HF or CF2 is common. |
Experimental Protocols
Protocol 1: Forced Degradation Study for a Trifluoromethylated Heterocycle
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a trifluoromethylated heterocycle under various stress conditions, as recommended by ICH guidelines.[9][10][11]
Objective: To identify degradation pathways and develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][11]
Materials:
-
Test compound (trifluoromethylated heterocycle)
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (0.1 M to 1 M)
-
Sodium hydroxide (0.1 M to 1 M)
-
Hydrogen peroxide (3-30%)
-
HPLC system with UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound at a concentration of about 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of HCl (start with 0.1 M).
-
Keep the solution at room temperature and monitor by HPLC at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, the study can be repeated at a higher temperature (e.g., 60°C) or with a higher concentration of acid.[11]
-
Once the desired level of degradation is achieved, neutralize the solution with an equivalent amount of NaOH.
-
-
Base Hydrolysis:
-
Repeat the procedure from step 2 using NaOH instead of HCl.
-
Neutralize with an equivalent amount of HCl upon completion.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add hydrogen peroxide (start with 3%).
-
Store the solution in the dark at room temperature and monitor by HPLC.
-
Oxidative reactions can be rapid, so frequent monitoring is advised.[9]
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution (for liquid-state stability) and a sample of the solid compound (for solid-state stability) to an oven set at a high temperature (e.g., 60-80°C).[11]
-
Monitor for degradation at regular intervals.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution and a sample of the solid compound to light in a photostability chamber.
-
The exposure should be a minimum of 1.2 million lux hours and 200 watt-hours/m².[10]
-
A control sample should be kept in the dark to differentiate between thermal and photodegradation.
-
-
HPLC Analysis:
-
Analyze all samples by a suitable HPLC method. A stability-indicating method should be developed that separates the parent compound from all degradation products.
-
A common starting point for method development is a C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.[12]
-
Protocol 2: Colorimetric Assay for Fluoride Ion Release
This protocol describes a colorimetric method to detect and quantify the release of fluoride ions, which is a common indicator of the decomposition of trifluoromethylated compounds. This method is adapted from assays using a metal-dye chelate that changes color upon binding to fluoride.[3][13][14]
Objective: To quantify the extent of defluorination of a test compound.
Materials:
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
-
Xylenol orange tetrasodium salt
-
Hydrochloric acid (concentrated)
-
Sodium fluoride (for standard curve)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagents:
-
Zirconium Solution (150 µM): Dissolve the appropriate amount of ZrOCl₂·8H₂O in deionized water.
-
Xylenol Orange Solution (300 µM): Dissolve the appropriate amount of xylenol orange in deionized water.
-
Colorimetric Reagent: Mix equal volumes of the zirconium and xylenol orange solutions. This reagent should be prepared fresh daily.
-
-
Preparation of Fluoride Standards:
-
Prepare a stock solution of sodium fluoride (e.g., 10 mM) in deionized water.
-
Perform serial dilutions to create a standard curve ranging from approximately 1 µM to 100 µM fluoride.
-
-
Assay:
-
To each well of a 96-well plate, add your test sample (e.g., from a forced degradation study).
-
Add the fluoride standards to separate wells.
-
Add the colorimetric reagent to all wells.
-
Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Read the absorbance at the appropriate wavelength (typically around 570 nm).
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance versus the fluoride concentration of the standards.
-
Determine the fluoride concentration in your test samples by interpolating their absorbance values from the standard curve.
-
Quantitative Data Presentation
The following tables are templates for summarizing the quantitative data obtained from forced degradation studies. Researchers should populate these tables with their own experimental results.
Table 1: Summary of Forced Degradation Results for [Compound Name]
| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | ||
| Base Hydrolysis | 0.1 M NaOH | 8 | RT | ||
| Oxidation | 3% H₂O₂ | 24 | RT | ||
| Thermal (Solid) | N/A | 72 | 80 | ||
| Thermal (Solution) | N/A | 72 | 80 | ||
| Photolytic (Solid) | 1.2 million lux hrs | RT | |||
| Photolytic (Solution) | 1.2 million lux hrs | RT |
Table 2: pH-Rate Profile for the Hydrolysis of [Compound Name] at [Temperature]
| pH | kobs (s⁻¹) | Half-life (t1/2) (hours) |
| 2.0 | ||
| 4.0 | ||
| 6.0 | ||
| 7.4 | ||
| 9.0 | ||
| 11.0 |
Visualizations
Caption: Common decomposition pathways for trifluoromethylated heterocycles.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Development of a colorimetric colony-screening assay for detection of defluorination by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. uni-saarland.de [uni-saarland.de]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. conservancy.umn.edu [conservancy.umn.edu]
Validation & Comparative
Comparative NMR Analysis of 4-Bromo-6-(trifluoromethyl)-1H-indole and Structurally Related Analogs
A detailed guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of 4-Bromo-6-(trifluoromethyl)-1H-indole. This guide provides a comparative analysis with structurally similar indole derivatives, supported by experimental data and protocols to aid in substance identification and characterization.
This guide presents a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for this compound, a halogenated and trifluoromethyl-substituted indole derivative of interest in medicinal chemistry and materials science. Due to the limited availability of fully assigned and published NMR spectra for this specific compound, this guide provides predicted spectral data based on established NMR principles and compares it with the experimentally determined NMR data of two commercially available, structurally related indole analogs: 4-Bromo-1H-indole and 6-(Trifluoromethyl)-1H-indole. This comparative approach allows for a deeper understanding of the influence of bromo and trifluoromethyl substituents on the chemical shifts and coupling constants of the indole scaffold.
Predicted and Experimental NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for the comparative compounds, 4-Bromo-1H-indole and 6-(Trifluoromethyl)-1H-indole. Predictions are based on established substituent effects on the indole ring system.
Table 1: ¹H NMR Data (Chemical Shifts in ppm, Coupling Constants in Hz)
| Position | This compound (Predicted) | 4-Bromo-1H-indole (Experimental) | 6-(Trifluoromethyl)-1H-indole (Experimental) |
| H-1 (NH) | ~8.5 (br s) | 8.21 (br s) | 8.32 (br s) |
| H-2 | ~7.4 (t, J ≈ 2.5 Hz) | 7.28 (t, J = 2.8 Hz) | 7.35 (dd, J = 3.1, 2.3 Hz) |
| H-3 | ~6.7 (dd, J ≈ 3.2, 1.0 Hz) | 6.63 (dd, J = 3.1, 1.8 Hz) | 6.61 (dd, J = 3.1, 1.8 Hz) |
| H-5 | ~7.7 (s) | 7.15 (d, J = 7.7 Hz) | 7.42 (d, J = 8.4 Hz) |
| H-7 | ~7.9 (s) | 7.11 (t, J = 7.9 Hz) | 7.91 (s) |
Table 2: ¹³C NMR Data (Chemical Shifts in ppm)
| Position | This compound (Predicted) | 4-Bromo-1H-indole (Experimental) | 6-(Trifluoromethyl)-1H-indole (Experimental) |
| C-2 | ~126 | 125.1 | 125.4 |
| C-3 | ~103 | 102.0 | 102.8 |
| C-3a | ~129 | 128.9 | 126.1 |
| C-4 | ~115 (C-Br) | 114.9 (C-Br) | 121.5 |
| C-5 | ~125 | 123.5 | 118.4 (q, J ≈ 3.8 Hz) |
| C-6 | ~123 (q, J ≈ 32 Hz, C-CF₃) | 122.2 | 124.7 (q, J ≈ 32 Hz, C-CF₃) |
| C-7 | ~114 | 111.3 | 114.3 |
| C-7a | ~136 | 136.5 | 135.2 |
| CF₃ | ~124 (q, J ≈ 272 Hz) | - | 125.1 (q, J ≈ 272 Hz) |
Note: Experimental data for comparative compounds is sourced from publicly available spectral databases and literature. Predicted data is an estimation and may vary from experimental values.
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for substituted indoles is provided below. This protocol is representative and may require optimization based on the specific compound and available instrumentation.
Sample Preparation:
-
Weigh approximately 5-10 mg of the indole sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
NMR Instrument Setup and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm, centered around 110-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
For ¹³C NMR spectra, identify the chemical shifts of the carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).
Visualization of NMR Data Analysis Workflow
The following diagram illustrates the logical workflow for the analysis of NMR data for substituted indoles, from sample preparation to structural elucidation and comparison.
A Comparative Guide to the Mass Spectrometry of 4-Bromo-6-(trifluoromethyl)-1H-indole
This guide provides a comparative analysis of the expected mass spectrometric behavior of 4-Bromo-6-(trifluoromethyl)-1H-indole, a compound of interest in drug discovery and chemical research. Due to the absence of a publicly available experimental mass spectrum for this specific molecule, this guide leverages data from structurally related compounds and established fragmentation principles of indole alkaloids, halogenated compounds, and trifluoromethylated aromatics to predict its mass spectral characteristics. This information is crucial for researchers in identifying this compound, monitoring reactions, and elucidating the structure of related molecules.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to exhibit a distinctive molecular ion peak with a characteristic isotopic pattern due to the presence of a bromine atom.[1][2] Electron Ionization (EI) or soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) would be suitable for its analysis.[3][4] The fragmentation pattern will likely involve the loss of the trifluoromethyl group and other characteristic cleavages of the indole ring.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion (m/z) | Proposed Structure/Fragment | Expected Relative Abundance | Notes |
| 265/267 | Molecular Ion [M]+• | Medium to High | The two peaks of approximately 1:1 intensity ratio are characteristic of a compound containing one bromine atom (79Br and 81Br isotopes).[1][2] |
| 196 | [M - CF3]+ | Medium | Represents the loss of the trifluoromethyl radical. |
| 169 | [M - CF3 - HCN]+ | Medium to Low | A common fragmentation pathway for indole derivatives is the loss of hydrogen cyanide.[5] |
| 116 | [C8H6N]+ | Low | Corresponds to the indole ring after loss of Br and CF3. |
| 89 | [C7H5]+ | Low | A characteristic fragment of the indole ring resulting from the loss of HCN from the m/z 116 fragment.[5] |
Comparative Analysis
To provide a practical comparison, the predicted data for this compound can be compared with the known mass spectral data of similar indole derivatives.
Table 2: Comparison of Mass Spectrometry Data with Related Indole Derivatives
| Compound | Molecular Weight (Da) | Key Fragments (m/z) | Ionization Method |
| This compound (Predicted) | 265/267 | 265/267, 196, 169, 116, 89 | EI/ESI |
| Indole | 117 | 117, 90, 89, 63 | EI |
| 6-Bromoindole | 195/197 | 195/197, 116, 89 | EI |
| tert-Butyl 7-bromo-1H-indole-1-carboxylate (Predicted) | 295/297 | 295/297, 239/241, 195/197, 57 | EI/ESI |
The comparison highlights the expected influence of the bromine and trifluoromethyl substituents on the mass spectrum. The presence of bromine is clearly indicated by the M/M+2 isotopic pattern. The trifluoromethyl group provides a facile fragmentation pathway through the loss of a CF3 radical.
Experimental Protocols
The following is a general experimental protocol for acquiring the mass spectrum of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation
-
Dissolution: Dissolve approximately 1 mg of the solid sample in 1 mL of a suitable volatile organic solvent such as methanol or acetonitrile.
-
Dilution: Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.
LC-MS/MS Conditions
-
LC System: An Agilent 1200 HPLC or equivalent.[3]
-
Column: A C18 reversed-phase column (e.g., Synergi Fusion C18, 4 µm, 250 x 2.0 mm).[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).[6][7]
-
Injection Volume: 10 µL.[4]
-
MS System: A ThermoFisher LCD Deca XP MAX or equivalent mass spectrometer.[3]
-
Source Settings (APCI example):
-
Data Acquisition: Full scan mode to identify the molecular ion and major fragments. Subsequently, product ion scan (MS/MS) of the molecular ion can be performed to confirm the fragmentation pattern.
Fragmentation Pathway
The predicted fragmentation pathway of this compound under electron ionization is illustrated below.
Caption: Predicted EI mass spectral fragmentation pathway of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Substituted Indoles: Classical vs. Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its versatile biological activity has driven the development of numerous synthetic methods for its construction. This guide provides an objective comparison of classical and modern methods for synthesizing substituted indoles, with a focus on experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the most suitable method for their specific needs.
Classical Indole Synthesis Methods
The foundational methods for indole synthesis, developed in the late 19th and early 20th centuries, remain relevant for their simplicity and scalability. However, they often suffer from harsh reaction conditions and limited substrate scope.
Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most well-known and widely used method for indole synthesis.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[2]
Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A key[3][3]-sigmatropic rearrangement is followed by the loss of ammonia to afford the aromatic indole ring.[1][2]
Advantages:
-
Wide applicability for a variety of substituted indoles.
-
Readily available starting materials.
-
Can be performed on a large scale.
Disadvantages:
-
Requires acidic conditions and often high temperatures.[2]
-
The reaction can be sensitive to the electronic properties of substituents.[4]
-
Unsymmetrical ketones can lead to mixtures of regioisomers.[2]
Bischler-Möhlau Indole Synthesis
This method, reported by August Bischler and Richard Möhlau, involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an arylamine to produce a 2-arylindole.[5][6]
Mechanism: The reaction is believed to proceed through the initial formation of an α-arylaminoketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to form the indole ring.[5]
Advantages:
-
Provides access to 2-arylindoles, a common structural motif.
-
Modern modifications, such as the use of microwave irradiation, have improved yields and reduced reaction times.[7]
Disadvantages:
-
Traditionally requires harsh reaction conditions and can result in low yields.[5]
-
The use of excess aniline can complicate purification.
-
Can produce regioisomeric byproducts.
Reissert Indole Synthesis
The Reissert synthesis offers a route to indoles starting from ortho-nitrotoluene and diethyl oxalate.[8][9]
Mechanism: The synthesis begins with the condensation of o-nitrotoluene with diethyl oxalate in the presence of a base to form an o-nitrophenylpyruvate. This intermediate then undergoes reductive cyclization to yield the indole-2-carboxylic acid, which can be subsequently decarboxylated.[8][9]
Advantages:
-
Provides a pathway to indoles with a carboxylic acid group at the 2-position, which can be a useful handle for further functionalization.
-
Utilizes readily available starting materials.
Disadvantages:
-
A multi-step synthesis.
-
The reduction step can sometimes lead to side products.
Modern Catalytic Indole Synthesis Methods
Contemporary approaches to indole synthesis often employ transition metal catalysis to achieve milder reaction conditions, broader substrate scope, and greater functional group tolerance.
Larock Indole Synthesis
Developed by Richard C. Larock, this palladium-catalyzed heteroannulation reaction synthesizes indoles from an ortho-haloaniline and a disubstituted alkyne.[10]
Mechanism: The catalytic cycle is initiated by the oxidative addition of the o-haloaniline to a palladium(0) complex. This is followed by alkyne insertion, intramolecular cyclization of the resulting vinylpalladium intermediate, and subsequent reductive elimination to regenerate the catalyst and furnish the indole product.[10]
Advantages:
-
High degree of regioselectivity, particularly with unsymmetrical alkynes.[11]
-
Tolerates a wide range of functional groups.
-
Generally proceeds under milder conditions than classical methods.
Disadvantages:
-
Requires the use of a palladium catalyst, which can be expensive.
-
The starting o-haloanilines may require multi-step synthesis.
Palladium-Catalyzed C-H Activation
A more recent and powerful strategy involves the direct functionalization of C-H bonds to construct the indole ring. These methods offer atom and step economy by avoiding the pre-functionalization of starting materials.
Mechanism: The precise mechanism can vary depending on the specific reaction, but generally involves the palladium-catalyzed activation of an aryl C-H bond, followed by coupling with a suitable partner (e.g., an alkyne or another C-H bond) and subsequent cyclization.[12]
Advantages:
-
High atom economy and reduced synthetic steps.
-
Access to a wide variety of substituted indoles.
-
Often proceeds under mild reaction conditions.[13]
Disadvantages:
-
Regioselectivity can be a challenge.
-
Catalyst and ligand optimization is often required.
-
Can be sensitive to steric and electronic factors.
Quantitative Data Comparison
The following tables summarize the performance of these synthesis methods for the preparation of representative substituted indoles.
| Indole Derivative | Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Phenylindole | Fischer | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80[14] |
| 2-Phenylindole | Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 0.02 | 71[14] |
| 1,2,3,4-Tetrahydrocarbazole | Fischer | Phenylhydrazine, Cyclohexanone | p-Toluenesulfonic Acid | None | - | - | 94[4] |
| 1,2-Cyclopentenoindole | Fischer | Phenylhydrazine, Cyclopentanone | p-Toluenesulfonic Acid | None | - | - | 91[4] |
| 5-Methylindole | - | 4-Methylaniline, Bromoacetaldehyde diethyl acetal | Trifluoroacetic acid, Trifluoroacetic anhydride | Toluene | Reflux | 72 | 86[15] |
| 4,7-Dimethoxyindole | - | N-(trifluoroacetyl)-α-(2,5-dimethoxyanilino)acetaldehyde diethyl acetal | Polyphosphoric acid | Xylene | Reflux | - | 63[15] |
| 2-Arylindoles | Bischler-Möhlau (Microwave) | Anilines, Phenacyl bromides | None | DMF (drops) | MW (600W) | 1 min | 52-75[7] |
| Indole-2-carboxylic acid | Reissert | o-Nitrotoluene, Diethyl oxalate | NaOEt, then Zn/HOAc | Ethanol, Acetic acid | - | - | High |
| 2,3-Diphenylindole | Larock | o-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | DMF | 100 | 12-24 | High |
| Substituted Indoles | Pd-Catalyzed C-H Activation | Vinyl bromides, Diaziridinone | PdBr₂, CyPPh₂ | 1,4-Dioxane | 145 | - | up to 90[13] |
Experimental Protocols
Fischer Indole Synthesis of 2-Methylindole[16]
-
Preparation of Acetone Phenylhydrazone: Mix 30 g of phenylhydrazine with 18 g of acetone. The mixture will warm, and water will separate. Heat the mixture on a water bath for 15 minutes.
-
Cyclization: Place the crude acetone phenylhydrazone in a large copper crucible and remove excess acetone by heating on a water bath for 30 minutes. Add 200 g of dry zinc chloride and heat the mixture on an oil bath to 180 °C with frequent stirring.
-
Work-up: After the reaction is complete (indicated by a color change and evolution of vapors), treat the dark fused mass with 3.5 times its weight of hot water and acidify with a small amount of hydrochloric acid.
-
Purification: Distill the mixture with steam. The 2-methylindole will distill as a pale yellow oil that solidifies upon cooling. Filter the solid, melt to remove water, and then distill. The yield is approximately 55%.
Bischler-Möhlau Synthesis of 2-Phenylindole (Microwave)[7][14]
-
Preparation of N-Phenacylaniline: Mix equimolecular amounts of aniline and phenacyl bromide with sodium bicarbonate and allow them to react in the solid state for 3 hours at room temperature.
-
Microwave-Assisted Cyclization: Subject a mixture of the N-phenacylaniline and anilinium bromide to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole. A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can lead to improved yields of 52-75%.[14]
Reissert Indole Synthesis of Indole-2-carboxylic acid[8][9]
-
Condensation: Condense o-nitrotoluene with diethyl oxalate in the presence of a base like potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate.
-
Reductive Cyclization: Subject the resulting ethyl o-nitrophenylpyruvate to reductive cyclization using zinc dust in acetic acid. This reduces the nitro group to an amine, which spontaneously cyclizes to form indole-2-carboxylic acid.
-
Decarboxylation (Optional): The indole-2-carboxylic acid can be decarboxylated by heating to yield indole.
Larock Indole Synthesis of a 2,3-Disubstituted Indole[11]
-
Reaction Setup: To a solution of N-benzyl-2-iodoaniline, K₂CO₃, LiCl, Pd(OAc)₂, and PPh₃ in DMF, add 3.0 equivalents of water.
-
Reaction: Stir the mixture for 1 hour at 100 °C.
-
Work-up and Purification: After cooling, treat the reaction mixture with 100 mM HCl. The product can then be isolated and purified by standard chromatographic techniques. For example, N-benzyl-4-methoxy-2-iodoaniline provides the corresponding silanol in 62% yield after hydrolysis.[11]
Palladium-Catalyzed C-H Activation for Indole Synthesis[13]
-
Reaction Setup: In a reaction vessel, combine the vinyl bromide, diaziridinone, PdBr₂ as the catalyst, CyPPh₂ as the ligand, and Cs₂CO₃ as the base in 1,4-dioxane.
-
Reaction: Heat the reaction mixture at 145 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, washed with water, dried, and concentrated. The crude product is then purified by column chromatography to afford the desired indole. Yields can be up to 90%.[13]
Visualizing the Pathways
The following diagrams illustrate the mechanistic pathways of the described indole synthesis methods.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 7. sciforum.net [sciforum.net]
- 8. Reissert_indole_synthesis [chemeurope.com]
- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. ecommons.luc.edu [ecommons.luc.edu]
Halogenation of Indoles: A Comparative Guide to the Biological Activity of Brominated and Chlorinated Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of bioactive natural products and synthetic drugs. Halogenation, particularly at the C-5 and C-6 positions of the indole ring, is a key strategy employed by medicinal chemists to modulate the physicochemical properties and enhance the biological potency of these molecules. The introduction of a bromine or chlorine atom can significantly alter lipophilicity, metabolic stability, and binding interactions with therapeutic targets. This guide provides an objective comparison of the biological activities of brominated versus chlorinated indoles, supported by experimental data, to inform rational drug design and development.
Comparative Analysis of Biological Activity
The choice between bromine and chlorine as a substituent on the indole ring can lead to subtle yet significant differences in biological activity, influencing everything from antimicrobial efficacy to anticancer potency. Brominated indoles are generally more lipophilic than their chlorinated counterparts, a factor that can affect membrane permeability and protein binding.[1] Below is a summary of quantitative data from various studies highlighting these differences across several key biological activities.
| Biological Activity | Compound Class | Halogenation | Target/Assay | Result (IC₅₀ / MIC) | Key Finding |
| Antimicrobial | Multi-halogenated Indole | 4-Br , 6-Cl | MRSA (MW2) | MIC: 30 µg/mL | Di-halogenation, including a mix of bromine and chlorine, demonstrates potent bactericidal activity against drug-resistant bacteria.[2] |
| Mono-halogenated Indole | 5-Iodo | MRSA (MW2) | MIC: 100 µg/mL | Mono-halogenation shows less potent antimicrobial activity compared to multi-halogenation.[2] | |
| Indole Sesquiterpene | Chloro xiamycin | MRSA (ATCC43300) | MIC: 16 µg/mL | The chlorinated indole sesquiterpene is more potent than its non-halogenated parent compound (Xiamycin, MIC = 32 µg/mL).[3] | |
| Anti-inflammatory | Isatin (Indole-2,3-dione) | 5-Br omo | Nitric Oxide (NO) Production | Predicted IC₅₀: 34.3 µg/mL (151.6 µM) | 5-Bromoisatin shows significantly higher inhibitory activity against NO production compared to the non-halogenated parent compound.[4] |
| Isatin (Indole-2,3-dione) | 6-Br omo | Nitric Oxide (NO) Production | IC₅₀: 27.1 µg/mL (120 µM) | 6-Bromoisatin also demonstrates potent inhibition of NO production.[4] | |
| Isatin (Indole-2,3-dione) | Unsubstituted | Nitric Oxide (NO) Production | Predicted IC₅₀: 63.3 µg/mL (430 µM) | The non-halogenated isatin is substantially less active than its brominated counterparts.[4] | |
| Anticancer (Kinase Inhibition) | Indole-2-carboxylate | 5-Cl oro | EGFRT790M Kinase | IC₅₀: 68 nM | The 5-chloro derivative exhibits potent inhibition of the drug-resistant EGFRT790M mutant kinase.[5] |
| Indole-2-carboxylate | 5-Cl oro | BRAFV600E Kinase | IC₅₀: 45 nM | The same 5-chloro derivative also potently inhibits the BRAFV600E mutant kinase, a key driver in melanoma.[5] | |
| Indole-2-carboxylic acid | 5-Br omo | MCF-7 (Breast Cancer) Cell Proliferation | IC₅₀: 1.05 µM | 5-bromoindole derivatives show potent antiproliferative activity against breast cancer cells, with EGFR identified as a likely target.[6] |
Note: IC₅₀ (50% inhibitory concentration) and MIC (Minimum Inhibitory Concentration) values from different studies may not be directly comparable due to variations in experimental conditions. Data is presented to illustrate general trends.
Key Signaling Pathway: EGFR Inhibition
A significant number of halogenated indole derivatives exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth and proliferation. 5-halo-indole derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade.[1]
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of bioactive compounds. Below are protocols for key assays cited in the comparison of brominated and chlorinated indoles.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Workflow Diagram:
Methodology:
-
Preparation of Inoculum: A pure culture of the test bacterium (e.g., MRSA) is grown overnight in a suitable broth (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically ~5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds (brominated and chlorinated indoles) are serially diluted (usually 2-fold) in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive control wells (broth + bacteria) and negative control wells (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: After incubation, the plate is examined for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[3]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies the production of nitric oxide by measuring its stable metabolite, nitrite, in cell culture supernatants.
Methodology:
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Induction of NO Production: Inflammation is induced by adding an agonist, such as lipopolysaccharide (LPS), to the wells (except for the negative control).
-
Incubation: The plate is incubated for 24 hours to allow for NO production.
-
Nitrite Measurement:
-
Aliquots of the cell culture supernatant are transferred to a new 96-well plate.
-
An equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid) is added to each well.
-
The plate is incubated in the dark at room temperature for 10-15 minutes.
-
The absorbance is measured at 540-550 nm using a microplate reader.
-
-
Calculation: The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined from the dose-response curve.
Anticancer Activity: Kinase Inhibition Assay (e.g., EGFR HTRF Assay)
This biochemical assay measures the ability of a compound to inhibit the phosphorylation activity of a specific kinase.
Methodology:
-
Reagent Preparation: Prepare solutions of the recombinant kinase (e.g., EGFRT790M), a biotinylated substrate peptide, ATP, and the test compounds at various concentrations.
-
Kinase Reaction: In a microplate, combine the kinase, substrate peptide, and test compound. Initiate the enzymatic reaction by adding ATP. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add detection reagents. This typically includes a europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated XL665. These reagents bind to the phosphorylated substrate, bringing the europium donor and XL665 acceptor into close proximity.
-
Signal Measurement: After a further incubation period, read the plate on a time-resolved fluorescence reader. The HTRF (Homogeneous Time-Resolved Fluorescence) signal is proportional to the amount of phosphorylated substrate.
-
Calculation: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the data to a dose-response curve.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiofilm Efficacy and Mechanism of the Marine Chlorinated Indole Sesquiterpene Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-Bromo-6-(trifluoromethyl)-1H-indole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the spectroscopic properties of 4-Bromo-6-(trifluoromethyl)-1H-indole. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages data from structurally similar indole derivatives to predict and contextualize its spectroscopic characteristics. The information presented herein is intended to assist researchers in identifying and characterizing this molecule and similar chemical entities.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs. The data for the target compound are predicted based on the influence of the bromo and trifluoromethyl substituents on the indole scaffold, drawing comparisons with known substituted indoles.
Table 1: 1H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-2 | H-3 | H-5 | H-7 | N-H | Other Protons | Solvent |
| This compound (Predicted) | ~7.3-7.4 | ~6.7-6.8 | ~7.6 | ~7.8 | ~8.5 (br s) | CDCl₃ | |
| 4-Bromo-1H-indole | 7.27 (t) | 6.74 (t) | 7.42 (d) | 7.18 (d) | 8.21 (br s) | CDCl₃ | |
| 6-(Trifluoromethyl)-1H-indole | 7.35 (m) | 6.57 (m) | 7.89 (s) | 7.51 (d) | 8.25 (br s) | CDCl₃ |
Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | CF₃ | Solvent |
| This compound (Predicted) | ~125 | ~103 | ~128 | ~115 (C-Br) | ~122 (q) | ~125 (q, JC-F ≈ 34 Hz) | ~120 | ~136 | ~124 (q, JC-F ≈ 272 Hz) | CDCl₃ |
| 4-Bromo-1H-indole | 125.1 | 102.5 | 128.0 | 114.9 | 123.6 | 121.7 | 112.5 | 136.5 | - | CDCl₃ |
| 6-(Trifluoromethyl)-1H-indole | 124.2 | 102.3 | 126.9 | 120.9 (q) | 110.0 (q) | 125.1 (q, JC-F = 32 Hz) | 118.8 | 136.0 | 125.0 (q, JC-F = 270 Hz) | CDCl₃ |
Table 3: FT-IR Spectroscopic Data (Wavenumbers in cm-1)
| Compound | N-H Stretch | C-H (Aromatic) | C=C (Aromatic) | C-F Stretch | C-Br Stretch |
| This compound (Predicted) | ~3400-3450 | ~3100-3000 | ~1600-1450 | ~1300-1100 (strong) | ~600-500 |
| Indole Derivatives (General) | 3400-3490[1] | 3100-3000 | 1620-1450 | - | - |
| Aromatic Trifluoromethyl Compounds | - | - | - | 1350-1120 (strong, multiple bands) | - |
| Aromatic Bromo Compounds | - | - | - | - | 650-550 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]+• | Key Fragment Ions | Ionization Method |
| This compound | 263/265 (1:1 ratio) | 234/236 ([M-HF]+•), 184 ([M-Br]+) | EI |
| 4-Bromo-1H-indole | 195/197 (1:1 ratio) | 116 ([M-Br]+•) | EI |
| 6-(Trifluoromethyl)-1H-indole | 185 | 166 ([M-F]+), 136 ([M-HF-HCN]+•) | EI |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
A relaxation delay of 1-2 seconds is typically used.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0-160 ppm.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of 13C.
-
A relaxation delay of 2-5 seconds is recommended.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.[3]
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm-1 over a range of 4000-400 cm-1.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. For direct insertion, a small amount of the sample is placed in a capillary tube.
-
Ionization (Electron Ionization - EI):
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different techniques.
Caption: Workflow for the spectroscopic analysis of an organic compound.
Caption: Logical relationships between spectroscopic techniques and derived structural information.
References
Validating the Structure of 4-Bromo-6-(trifluoromethyl)-1H-indole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the structural validation of 4-Bromo-6-(trifluoromethyl)-1H-indole. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide presents a predicted analytical profile based on established principles and compares it with experimentally determined data for structurally analogous indole derivatives. This approach offers a robust framework for researchers to confirm the identity and purity of this compound.
Structural Overview and Comparative Compounds
This compound is a halogenated indole derivative. Its structure is characterized by a bromine atom at the 4-position and a trifluoromethyl group at the 6-position of the indole ring. For comparative analysis, we have selected two structurally similar compounds for which experimental data is available: 4-Bromo-6-fluoro-1H-indole and 4-Bromo-3-methyl-1H-indole . These compounds share the core indole scaffold and the bromo-substitution at the 4-position, providing a strong basis for spectral comparison.
| Compound | Structure | Molecular Formula | Molecular Weight | CAS Number |
| This compound | Predicted Data | C₉H₅BrF₃N | 264.04 | 1000342-93-7 |
| 4-Bromo-6-fluoro-1H-indole | C₈H₅BrFN | 214.03 | 885520-70-7 | |
| 4-Bromo-3-methyl-1H-indole | C₉H₈BrN | 210.07 | 1484-27-1 |
Predicted vs. Experimental Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and the available experimental data for the comparative compounds.
Proton Nuclear Magnetic Resonance (¹H NMR) Data
| Compound | Predicted/Experimental ¹H NMR (δ ppm) |
| This compound | Predicted: Due to the electron-withdrawing nature of the bromine and trifluoromethyl groups, the aromatic protons are expected to be deshielded, appearing in the range of 7.0-8.0 ppm. The N-H proton will likely appear as a broad singlet above 8.0 ppm. |
| 4-Bromo-6-fluoro-1H-indole | Experimental (300 MHz, CDCl₃): δ 8.25 (s, 1H), 7.20-7.25 (m, 1H), 7.12 (dd, J = 2.1, 9.1 Hz, 1H), 7.04 (dd, J = 2.1, 9.1 Hz, 1H), 6.57 (t, J = 2.7 Hz, 1H).[1] |
| 4-Bromo-3-methyl-1H-indole | Experimental (500 MHz, CDCl₃): δ 7.94 (s, 1H), 7.28 – 7.24 (m, 2H), 7.03 – 6.95 (m, 2H), 2.57 (d, J = 0.9 Hz, 3H).[2] |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data
| Compound | Predicted/Experimental ¹³C NMR (δ ppm) |
| This compound | Predicted: The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. Aromatic carbons will appear in the 110-140 ppm region. The carbon bearing the bromine atom is expected to have a chemical shift around 115 ppm. |
| 4-Bromo-3-methyl-1H-indole | Experimental (125 MHz, CDCl₃): δ 137.71, 126.33, 123.65, 123.51, 122.86, 114.93, 113.15, 110.52, 12.65.[2] |
Mass Spectrometry (MS) Data
| Compound | Predicted/Experimental Mass Spectrum (m/z) |
| This compound | Predicted: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 263 and an M+2 peak at m/z 265 of similar intensity, which is characteristic of a monobrominated compound. Fragmentation may involve the loss of the trifluoromethyl group. |
| 4-Bromo-2-phenyl-1H-indole | Experimental (EI-LRMS): m/z 263 (M⁺+2, 62), 261 (M⁺, 100).[3] |
Experimental Protocols
The following are generalized protocols for the key analytical techniques used in the structural validation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of a novel chemical entity like this compound.
Caption: Workflow for Synthesis and Structural Validation.
Logical Relationship of Spectroscopic Data
The different spectroscopic techniques provide complementary information that, when combined, leads to an unambiguous structure determination.
Caption: Interrelation of Analytical Techniques.
This guide provides a foundational framework for the validation of this compound. Researchers are encouraged to perform these analytical experiments to obtain definitive data for this compound and contribute to the collective scientific knowledge.
References
A Comparative Guide to Trifluoromethylating Agents for Indoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into the indole scaffold is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and biological activity. The choice of trifluoromethylating agent is a critical decision, dictating reaction outcomes and scope. This guide provides an objective comparison of four widely used classes of trifluoromethylating agents for indoles: Togni's reagents, Umemoto's reagents, the Langlois reagent, and the Ruppert-Prakash reagent, supported by experimental data.
Performance Comparison of Trifluoromethylating Agents for Indoles
The following table summarizes the performance of various trifluoromethylating agents on indole substrates. The data has been collated from different sources, and direct comparison should be approached with consideration of the varied reaction conditions.
| Reagent Class | Representative Reagent | Typical Substrate (Indole) | Regioselectivity | Yield (%) | Reaction Conditions | Ref. |
| Hypervalent Iodine | Togni's Reagent II | 3-Methylindole | C2 | 90 | Cu(OAc)₂, DCE/MeCN, 80 °C, 24 h | [1] |
| Sulfonium Salts | Umemoto's Reagent | Indoline (N-pyrimidyl) | C7 | 85 | Pd(OAc)₂, Cu(OAc)₂, DCE, 120 °C, 12 h | [2] |
| Sulfinate Salt | Langlois Reagent (CF₃SO₂Na) | 3-Methylindole | C2 | 86 | CuSO₄, ᵗBuOOH, KF, DMA, 85 °C, 1 h | [3] |
| Organosilicon | Ruppert-Prakash Reagent | Isatin (1H-indole-2,3-dione) | C3 (on carbonyl) | 95 | TBAF, THF, 0 °C to rt |
Note: The Ruppert-Prakash reagent, a nucleophilic CF₃ source, is generally not effective for the direct C-H trifluoromethylation of electron-rich indoles. Its primary application in this context is the trifluoromethylation of activated indole derivatives, such as isatins at the C3-carbonyl position.
Mechanistic Overview and Experimental Workflows
The trifluoromethylation of indoles can proceed through distinct mechanistic pathways depending on the nature of the reagent. The choice of reagent dictates the site of functionalization and the required reaction conditions.
General Workflow for Comparative Study
Caption: A generalized workflow for the comparative evaluation of trifluoromethylating agents for indoles.
Detailed Experimental Protocols
The following are representative experimental protocols for the trifluoromethylation of indole derivatives using Togni's, Umemoto's, and Langlois' reagents.
Protocol 1: C2-Trifluoromethylation using Togni's Reagent (Copper-Catalyzed)
This protocol is adapted from the copper-catalyzed trifluoromethylation of 3-substituted indoles.
Materials:
-
3-Methylindole
-
Togni's Reagent II
-
Copper(II) Acetate (Cu(OAc)₂)
-
1,2-Dichloroethane (DCE)
-
Acetonitrile (MeCN)
-
Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel, add 3-methylindole (0.5 mmol), Togni's Reagent II (1.0 mmol), and Cu(OAc)₂ (0.1 mmol).
-
Evacuate and backfill the vessel with argon three times.
-
Add a mixture of DCE/MeCN (4:1, 5 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the 2-trifluoromethyl-3-methylindole.[1]
Protocol 2: C7-Trifluoromethylation of Indoline using Umemoto's Reagent (Palladium-Catalyzed)
This protocol describes the directed C-H trifluoromethylation of an N-pyrimidyl-protected indoline.
Materials:
-
N-Pyrimidylindoline
-
Umemoto's Reagent
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Copper(II) Acetate (Cu(OAc)₂)
-
1,2-Dichloroethane (DCE)
-
Nitrogen atmosphere
Procedure:
-
In a sealed tube, combine N-pyrimidylindoline (0.2 mmol), Umemoto's reagent (0.4 mmol), Pd(OAc)₂ (10 mol%), and Cu(OAc)₂ (2.0 equiv).
-
Evacuate and backfill the tube with nitrogen.
-
Add DCE (2.0 mL) and seal the tube.
-
Heat the mixture at 120 °C for 12 hours.
-
After cooling, the mixture is filtered through a pad of celite and concentrated.
-
The crude product is purified by flash chromatography to yield the C7-trifluoromethylated product.[2]
Protocol 3: C2-Trifluoromethylation using Langlois Reagent (Metal-Free Radical Reaction)
This protocol outlines a metal-free approach for the C2-trifluoromethylation of indoles.[4]
Materials:
-
Indole (or substituted indole)
-
Sodium Trifluoromethanesulfinate (CF₃SO₂Na, Langlois Reagent)
-
tert-Butyl Hydroperoxide (TBHP, 70% in water)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a sealed Pyrex test tube, add the indole substrate (0.3 mmol), CF₃SO₂Na (0.6 mmol, 2.0 equiv.), and CH₃CN (2 mL).[4]
-
Add TBHP (0.9 mmol, 3.0 equiv.) to the mixture.[4]
-
Seal the tube and heat the reaction mixture at 140 °C for 18 hours in air.[4]
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to give the corresponding 2-trifluoromethylindole.[4]
Mechanistic Pathways
The trifluoromethylation of indoles can proceed via electrophilic, radical, or nucleophilic pathways. The operative mechanism is determined by the nature of the trifluoromethylating agent and the reaction conditions.
References
A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-6-(trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for pharmaceutical and research applications, rigorous purity assessment is a critical, non-negotiable step. The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, leading to erroneous biological data and posing potential safety risks. This guide provides an objective comparison of standard analytical techniques for assessing the purity of synthesized 4-Bromo-6-(trifluoromethyl)-1H-indole, a key building block in medicinal chemistry. We present supporting experimental data for this compound and its structurally similar alternatives to aid researchers in selecting the most appropriate analytical strategy for their needs.
Alternatives for Comparison
To provide a comprehensive assessment, we compare the purity analysis of this compound with the following structurally related indole derivatives:
-
6-(Trifluoromethyl)-1H-indole: The parent indole, lacking the bromo substituent.
-
4-Chloro-6-(trifluoromethyl)-1H-indole: A chloro-substituted analogue.
-
4-Iodo-6-(trifluoromethyl)-1H-indole: An iodo-substituted analogue.
Key Purity Assessment Techniques
A multi-pronged approach utilizing various analytical techniques is essential for a thorough purity evaluation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
General Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a newly synthesized compound like this compound.
A Comparative Guide to Indole Synthesis: Fischer vs. Leimgruber-Batcho and Other Classic Routes
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals. Consequently, the efficient synthesis of substituted indoles is a critical endeavor for researchers and scientists in drug development. This guide provides an objective comparison of several prominent indole synthesis methodologies, focusing on the classic Fischer and Leimgruber-Batcho routes, alongside the Reissert and Bischler-Möhlau syntheses. The performance of these methods is evaluated based on reaction yields, conditions, and substrate scope, supported by detailed experimental protocols and mechanistic diagrams.
Quantitative Data Comparison
The following table summarizes quantitative data for the different indole synthesis routes, providing a clear comparison of their key performance indicators under specific reported conditions.
| Synthesis Route | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Fischer | Phenylhydrazine, Acetophenone | Polyphosphoric Acid | - | 100 | 10 min | ~80 |
| Leimgruber-Batcho | 4-Chloro-2-nitrotoluene, DMF-DMA | Pd/C, H₂ | DMF | RT | 10 h | 36 |
| Leimgruber-Batcho (One-Pot) | o-Nitrotoluene derivatives, DMF-DMA | Pd/C, H₂ | Toluene | 110 | 2-5 h | 75-92[1] |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Potassium Ethoxide, then Zn/Acetic Acid | Ethanol, Acetic Acid | Reflux | Multi-step | Moderate to Good |
| Bischler-Möhlau | α-Bromoacetophenone, Aniline | None (excess aniline) | - | Reflux | Not Specified | Historically low[2] |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline | Anilinium bromide | Solid-state | MW (540W) | 1.2 min | 71[3] |
Methodological Overview and Comparison
The choice of an indole synthesis strategy often depends on the availability of starting materials, the desired substitution pattern, and the tolerance of functional groups to the reaction conditions.
The Fischer indole synthesis , developed in 1883, is one of the oldest and most widely used methods.[1][4] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[1][4] While versatile, the reaction can be sensitive to the reaction parameters and fails when using acetaldehyde, thus it cannot be used to synthesize indole itself.[1]
The Leimgruber-Batcho indole synthesis provides a popular alternative, particularly in the pharmaceutical industry.[5] This two-step process begins with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[5] This method often provides high yields under mild conditions and is advantageous for the synthesis of indoles unsubstituted at the 2- and 3-positions.[5][6]
The Reissert indole synthesis offers another route starting from o-nitrotoluenes.[7] It involves condensation with diethyl oxalate, followed by a reductive cyclization.[7]
The Bischler-Möhlau indole synthesis utilizes the reaction of an α-bromoacetophenone with an excess of aniline.[2][8] Historically, this method has been plagued by harsh reaction conditions and low yields; however, modern variations using microwave irradiation have significantly improved its efficiency.[2][3]
Experimental Protocols
Fischer Indole Synthesis of 2-Phenylindole
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a 250 mL beaker equipped with a stirring bar, add 6.0 g of acetophenone.
-
Add 5.4 g of phenylhydrazine to the beaker.
-
Add 20 mL of 95% ethanol and 2-3 drops of glacial acetic acid.
-
Immerse the beaker in a boiling water bath and heat for 15 minutes with stirring.
-
Remove the beaker from the water bath and allow it to cool to room temperature.
-
Add 50 mL of cold water and stir to ensure complete precipitation of the product.
-
Collect the crude acetophenone phenylhydrazone by vacuum filtration and wash with a small amount of cold ethanol.[9]
Step 2: Cyclization to 2-Phenylindole
-
Prepare polyphosphoric acid by carefully adding 13 g of phosphorus pentoxide to 7 g of orthophosphoric acid in a 100 mL Erlenmeyer flask. The addition is exothermic.
-
Add the prepared polyphosphoric acid to the beaker containing the crude acetophenone phenylhydrazone.
-
Heat the mixture in an oil bath at 100°C for 10 minutes with stirring.
-
Remove the beaker from the oil bath and allow it to cool.
-
Carefully add 50 mL of cold water and stir well to precipitate the 2-phenylindole.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the crude 2-phenylindole from 96% ethanol, using activated charcoal to decolorize if necessary. The final yield is approximately 2.2 g.[9]
Leimgruber-Batcho Indole Synthesis (General Procedure)
Step 1: Formation of the Enamine
-
A solution of the o-nitrotoluene derivative and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent (e.g., DMF) is heated. Pyrrolidine can be added to accelerate the reaction.[5]
-
The reaction progress is monitored until the starting material is consumed.
-
The solvent is removed under reduced pressure to yield the crude enamine intermediate.[5]
Step 2: Reductive Cyclization
-
The crude enamine is dissolved in a solvent such as methanol or benzene.
-
A reducing agent is added. Common reducing systems include Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or stannous chloride.[5][10]
-
The reaction mixture is stirred at room temperature or heated as required until the reduction and cyclization are complete.
-
The catalyst is removed by filtration, and the solvent is evaporated.
-
The resulting crude indole is purified by chromatography or recrystallization.[10]
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows, generated using Graphviz (DOT language).
References
- 1. journalijar.com [journalijar.com]
- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 4. Preparation of 2-phenylindole | PDF [slideshare.net]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Comparative Analysis of 4-Bromo-6-(trifluoromethyl)-1H-indole and a Structurally Related Analog
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Characterization of a Novel Indole Derivative
In the landscape of drug discovery and medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a wide range of substitutions, leading to compounds with diverse biological activities. One such compound of interest is 4-Bromo-6-(trifluoromethyl)-1H-indole. The presence of both a bromine atom and a trifluoromethyl group is anticipated to significantly influence its physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.
This guide provides available characterization data for this compound and presents a detailed comparative analysis with the structurally related and well-characterized compound, 4-bromo-1H-indole. The data presented for 4-bromo-1H-indole serves as a valuable reference point for researchers working with substituted indoles, illustrating the expected spectral characteristics and the analytical techniques required for full characterization.
Physicochemical and Spectroscopic Data Comparison
| Property | This compound | 4-bromo-1H-indole |
| CAS Number | 1000342-93-7 | 52488-36-5 |
| Molecular Formula | C₉H₅BrF₃N | C₈H₆BrN |
| Molecular Weight | 264.04 g/mol | 196.04 g/mol |
| Melting Point | Data not available | 17 °C[1] |
| Boiling Point | 298.1 °C at 760 mmHg | 283-285 °C |
| ¹H NMR (CDCl₃) | Data not available | δ 8.11 (d, 1H), 7.64 (d, 1H), 7.38 (d, 1H), 7.16 (t, 1H), 6.63 (d, 1H)[2] |
| ¹³C NMR (CDCl₃) | Data not available | δ 126.44, 125.52, 125.11, 114.66, 114.22, 107.06[2] |
| Mass Spectrometry (EI) | Data not available | M⁺ at m/z 195/197[3][4] |
| Infrared (IR) | Data not available | Characteristic peaks for N-H and C-H stretching[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of substituted indoles are provided below. These protocols are general and may require optimization based on the specific compound and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the indole derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.
-
¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters to analyze include chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicity (e.g., singlet, doublet, triplet).
-
¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired with proton decoupling. The chemical shifts of the carbon atoms provide information about the carbon skeleton of the molecule.
-
¹⁹F NMR Spectroscopy (for this compound): A one-dimensional fluorine NMR spectrum would be essential to characterize the trifluoromethyl group. The chemical shift and coupling patterns would confirm its presence and electronic environment.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is a common technique for volatile and thermally stable compounds, providing a characteristic fragmentation pattern. Electrospray ionization (ESI) is suitable for less volatile or thermally labile compounds.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are analyzed to determine the molecular weight and elucidate the structure of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids or low-melting solids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The IR spectrum provides information about the functional groups present in the molecule. Characteristic absorption bands for the N-H bond (around 3400 cm⁻¹), aromatic C-H bonds (around 3100-3000 cm⁻¹), and C-F bonds of the trifluoromethyl group (typically in the 1350-1100 cm⁻¹ region) would be expected.
Experimental and Logical Workflow Diagrams
To aid in the systematic characterization of novel indole derivatives, the following workflows are provided.
References
Safety Operating Guide
Safe Disposal of 4-Bromo-6-(trifluoromethyl)-1H-indole: A Procedural Guide
For Immediate Reference: Key Safety and Disposal Information
Proper management of chemical waste is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 4-Bromo-6-(trifluoromethyl)-1H-indole, a halogenated organic compound. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is essential.
Personal Protective Equipment (PPE) Requirements
When handling this compound for disposal, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A fully buttoned laboratory coat. |
| Respiratory | Use in a well-ventilated area, such as a fume hood. |
Waste Characterization
This compound is classified as a halogenated organic hazardous waste.[1] It must be segregated from non-halogenated waste streams to facilitate proper disposal and minimize costs.[1][2][3]
Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, chemically compatible container for halogenated organic waste.[4] Polyethylene containers are often preferred.[4] The container must be in good condition, free of leaks, and have a secure, screw-on cap.[5][6]
-
Segregation is Critical:
2. Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[2][7]
-
The label must include:
3. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The container must be kept closed at all times, except when adding waste.[5][6]
-
Utilize secondary containment, such as a chemically resistant tray, to capture any potential leaks.[5]
4. Disposal Request:
-
Once the container is full or waste is no longer being generated, arrange for disposal through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[5][7]
5. Spill and Emergency Procedures:
-
Small Spills: In a well-ventilated area (e.g., fume hood), absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads).[4] Collect the contaminated material in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.
-
Large Spills: Evacuate the immediate area and notify your institution's EHS or emergency response team.
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
This guide is intended to provide essential operational and disposal information. Always prioritize your institution's specific EHS guidelines and the information available on the Safety Data Sheet (SDS) for any chemical you are handling.
References
- 1. bucknell.edu [bucknell.edu]
- 2. benchchem.com [benchchem.com]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
